Azide-PEG12-alcohol
Descripción
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H49N3O12/c25-27-26-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h28H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUKFRGNHZRMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H49N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73342-16-2 | |
| Record name | Azide-PEG12-alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Azide-PEG12-alcohol, a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathway, experimental protocols, and characterization of this important chemical entity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the final product is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C24H49N3O12 |
| Molecular Weight | 571.66 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water, DMSO, DMF, DCM, and THF |
| CAS Number | 73342-16-2, 1821464-55-4 |
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from dodecaethylene glycol. The first step involves the selective mono-tosylation of one of the terminal hydroxyl groups to create a good leaving group. The second step is a nucleophilic substitution reaction where the tosylate group is displaced by an azide (B81097) nucleophile.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the two key steps in the synthesis of this compound.
Step 1: Synthesis of Dodecaethylene Glycol Monotosylate (Tos-PEG12-alcohol)
This procedure is adapted from established methods for the mono-tosylation of polyethylene (B3416737) glycols.
Materials:
-
Dodecaethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dried over KOH)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na2SO4, anhydrous)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dodecaethylene glycol (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add dry pyridine (1.5 equivalents) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude dodecaethylene glycol monotosylate by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
This procedure outlines the conversion of the tosylated intermediate to the final azide product.
Materials:
-
Dodecaethylene Glycol Monotosylate (Tos-PEG12-alcohol)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (Na2SO4, anhydrous)
Procedure:
-
In a round-bottom flask, dissolve dodecaethylene glycol monotosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water several times to remove excess sodium azide and any remaining DMF.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum to obtain this compound.
Expected Yields and Purity
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Typical Yield | Purity |
| 1. Tosylation | Dodecaethylene Glycol Monotosylate | 80-95% | >98% (HPLC) |
| 2. Azidation | This compound | >90% | >95% (NMR) |
Characterization Data
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful formation of the azide will be indicated by the appearance of a triplet at approximately 3.3-3.4 ppm, corresponding to the methylene (B1212753) protons adjacent to the azide group (-CH₂-N₃). The characteristic signals of the tosyl group (aromatic protons at ~7.3-7.8 ppm and a methyl singlet at ~2.4 ppm) should be absent in the final product. The large signal from the PEG backbone protons will be observed around 3.6 ppm.
-
¹³C NMR: The carbon adjacent to the azide group will show a characteristic signal around 50-51 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final product (calculated [M+Na]⁺ ≈ 594.3 g/mol ).
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to Azide-PEG12-alcohol: Properties, Applications, and Experimental Protocols for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azide-PEG12-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and therapeutic development. This document details its physicochemical properties, its role in sophisticated applications such as Proteolysis Targeting Chimeras (PROTACs), and provides a representative experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Core Properties of this compound
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal azide (B81097) group and a terminal hydroxyl group, separated by a 12-unit ethylene (B1197577) glycol chain. This structure imparts a unique combination of functionalities, making it an invaluable tool in the synthesis of complex biomolecules. The azide group serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The hydroxyl group offers a site for further chemical modification. The PEG chain itself enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Below is a summary of the key quantitative data for this compound:
| Property | Value |
| Molecular Weight | 571.67 g/mol [1][2] |
| Exact Mass | 571.3316 g/mol [2] |
| Chemical Formula | C₂₄H₄₉N₃O₁₂[3] |
| CAS Number | 73342-16-2[3] |
| Purity | Typically ≥95% or 98%[3] |
| Appearance | Liquid or colorless oil[2] |
| Solubility | Water, DMSO, DMF, DCM[3] |
| Storage Conditions | -20°C for long-term storage[3] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are innovative heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound is an ideal candidate for the linker component in PROTAC synthesis.[1][4][5] The PEG structure provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation of the POI.[4] Furthermore, the hydrophilicity of the PEG chain can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[4] The azide functionality allows for the convenient and efficient connection of the linker to either the POI-binding ligand or the E3-recruiting ligand, typically through a click chemistry reaction with a corresponding alkyne-modified component.
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation:
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a representative protocol for the conjugation of this compound to an alkyne-functionalized molecule, a common step in the synthesis of PROTACs or other bioconjugates. This protocol is based on established methods for CuAAC reactions.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a protein ligand with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
-
Purification system (e.g., HPLC or FPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule (e.g., 1 mM in degassed buffer).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule with this compound. A typical molar excess for the PEG linker is 1.5 to 3 equivalents relative to the alkyne.
-
Add THPTA to the reaction mixture to a final concentration that is 5 times that of the copper sulfate (e.g., for a final CuSO₄ concentration of 1 mM, add THPTA to 5 mM). THPTA acts as a ligand to stabilize the Cu(I) catalyst.
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or HPLC) to determine completion.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from excess reagents and catalyst using a suitable chromatography method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for protein conjugates.
-
The following diagram illustrates a general workflow for this experimental procedure:
Conclusion
This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, coupled with the robust reactivity of the azide group via click chemistry, provides a reliable method for the synthesis of complex bioconjugates. The inclusion of a 12-unit PEG spacer offers significant advantages in terms of solubility and pharmacokinetics, making it a linker of choice in the development of advanced therapeutics such as PROTACs. The information and protocols provided in this guide are intended to facilitate the effective application of this compound in innovative research and development endeavors.
References
A Comprehensive Technical Guide to Azide-PEG12-alcohol for Researchers and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Azide-PEG12-alcohol, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document outlines its core characteristics, experimental protocols for its characterization, and its primary application in click chemistry.
Core Physical and Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a hydroxyl group, separated by a 12-unit PEG spacer. This structure imparts desirable solubility in aqueous media while providing two distinct functionalities for conjugation. The azide group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively), commonly known as "click chemistry," to form a stable triazole linkage. The hydroxyl group offers a site for further chemical modification or attachment to other molecules.
The physical properties of this compound are summarized in the table below, compiled from various suppliers. It is important to note that some properties, such as appearance, may vary slightly between batches and suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C24H49N3O12 | [1][2] |
| Molecular Weight | 571.67 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid or white solid | [][5][6] |
| Purity | ≥95% to >98% | [2][3][7] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [2][5] |
| Storage Conditions | Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C. Store in a dry, dark place. | [1] |
Experimental Protocols
Accurate characterization of this compound is essential for its successful application. The following sections detail generalized experimental protocols for determining its key properties.
Purity and Identity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm the chemical structure and assess the purity of this compound.
Objective: To verify the chemical structure and determine the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl3) or DMSO-d6)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the chosen deuterated solvent directly in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.
-
Data Analysis:
-
¹H NMR: Identify the characteristic peaks for the protons in the PEG backbone (typically a large multiplet around 3.6 ppm), the methylene (B1212753) protons adjacent to the azide group, and the methylene protons adjacent to the hydroxyl group. The integration of these peaks should be consistent with the molecular structure.
-
¹³C NMR: Identify the carbon signals corresponding to the PEG backbone and the terminal functional groups.
-
Purity Assessment: The absence of significant impurity peaks in the spectra indicates high purity. The purity can be quantified by comparing the integral of the product peaks to those of known impurities or a calibrated internal standard.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of non-volatile compounds like PEG derivatives.
Objective: To determine the purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), as PEG lacks a strong UV chromophore)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Method Development: Develop a gradient elution method that effectively separates the main peak of this compound from any impurity peaks. The gradient will typically involve changing the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer over the course of the run.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Solubility Assessment
A qualitative or semi-quantitative assessment of solubility is crucial for downstream applications.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, DMSO, DCM, DMF)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Qualitative Assessment:
-
Add a small, known amount of this compound to a fixed volume of the test solvent in a vial.
-
Vortex the mixture thoroughly for a set period.
-
Visually inspect the solution for any undissolved material. A clear solution indicates solubility at that concentration.
-
-
Semi-Quantitative Assessment (Nephelometry):
-
Prepare a stock solution of this compound in a highly soluble solvent like DMSO.
-
Serially dilute the stock solution into the aqueous buffer of interest in a microplate.
-
Measure the light scattering of the solutions using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus the limit of solubility.
-
Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used to conjugate the PEG linker to a molecule containing a terminal alkyne.
Below is a generalized workflow for a typical CuAAC reaction.
This guide provides a foundational understanding of the physical properties and common experimental procedures related to this compound. For specific applications, researchers should consult detailed protocols and safety data sheets provided by the manufacturer.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Azide-PEG12-alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Azide-PEG12-alcohol (N3-(CH2CH2O)12-OH), a bifunctional polyethylene (B3416737) glycol (PEG) linker commonly employed in bioconjugation, drug delivery, and materials science. Understanding the solubility of this reagent is critical for its effective use in various experimental and manufacturing processes.
Core Concepts: Structure and Solubility
This compound is a hydrophilic molecule featuring a terminal azide (B81097) group and a hydroxyl group, separated by a flexible 12-unit ethylene (B1197577) glycol chain. This structure confers solubility in a range of solvents. The long PEG chain enhances aqueous solubility, a key feature for biological applications. The terminal functional groups, the azide and alcohol, also influence its interactions with different solvent types.
Qualitative Solubility Overview
This compound, along with similar PEG derivatives, exhibits broad solubility in aqueous solutions and a variety of common organic solvents. Generally, PEGs are highly soluble in water and polar organic solvents.[1]
General Solubility of PEG Compounds:
-
Highly Soluble: Water, aqueous buffers (e.g., PBS), chloroform, methylene (B1212753) chloride (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
-
Less Soluble: Alcohols and toluene. Solubility in these solvents can often be improved by heating.[1]
-
Insoluble: Ether.[1]
Product data sheets for this compound and related compounds specifically list solubility in water, DMSO, DCM, and DMF.[] One supplier notes its solubility in "most of solvent," indicating broad compatibility.[3]
Quantitative Solubility Data
While qualitative descriptions are readily available, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in various organic solvents is not extensively published in publicly available literature or technical data sheets. The solubility is often sufficient for most applications, and thus, precise measurements are not always reported. For research and development purposes, it is recommended to determine the solubility experimentally for the specific solvent and conditions being used.
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the dissolved solute.
Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Dichloromethane, Dimethylformamide, etc.)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatically controlled shaker or water bath
-
Micropipettes
-
Evaporation system (e.g., rotary evaporator or vacuum centrifuge)
-
High-performance liquid chromatography (HPLC) or a sensitive analytical balance for quantification.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The exact amount should be more than what is expected to dissolve.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Transfer the collected supernatant to a pre-weighed vial.
-
Evaporate the solvent completely using a rotary evaporator or vacuum centrifuge.
-
Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
-
Chromatographic Method (HPLC):
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration based on the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L) using the quantified mass or concentration of the dissolved solute and the volume of the solvent.
-
Application Workflow: Bioconjugation via Click Chemistry
This compound is frequently used as a linker in bioconjugation reactions, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." The following diagram illustrates a typical workflow for conjugating a protein to a small molecule drug using this compound.
This workflow demonstrates the utility of this compound as a bifunctional linker. The hydroxyl group can be used for initial attachment to a molecule of interest (in this case, a drug), while the azide group provides a reactive handle for the highly efficient and specific click reaction with an alkyne-modified protein. The PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.
References
An In-depth Technical Guide to the Function of the Azide Group in Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azide-PEG12-alcohol, a heterobifunctional linker critical in modern bioconjugation, nanotechnology, and therapeutic development. The primary focus is on the function of the azide (B81097) moiety, which serves as a powerful and versatile chemical handle. We will explore its role in the context of the molecule's overall architecture, delve into the reaction mechanisms it enables, present relevant quantitative data, and provide detailed experimental protocols for its application.
Molecular Architecture of this compound
This compound is a precisely designed molecule composed of three distinct functional components:
-
The Azide Group (-N₃): This is the primary reactive group, serving as a bioorthogonal handle for "click chemistry" reactions.[1][2] Its high kinetic stability and lack of reactivity with most biological functional groups make it exceptionally selective.[3]
-
The PEG12 Linker: A hydrophilic spacer consisting of 12 polyethylene (B3416737) glycol units. This linker enhances the aqueous solubility of the molecule and any conjugate it forms.[1][4] Its flexibility also provides steric separation between conjugated partners, ensuring that their biological activity is maintained.
-
The Terminal Alcohol Group (-OH): A secondary functional group that allows for further derivatization or attachment to surfaces and other molecules, adding another layer of modularity to the linker.[1][2]
The Core Function: The Azide as a Click Chemistry Hub
The principal function of the azide group is to participate in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[5][6] These reactions are prized for their high yields, specificity, and compatibility with biological conditions. The azide can engage in two primary types of click reactions, each with distinct advantages.
The CuAAC reaction is the classic click reaction, involving the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[7] This reaction proceeds rapidly and with high regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] While highly efficient for in vitro applications like material functionalization and the synthesis of bioconjugates, the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity.[3][9]
To overcome the toxicity concerns of CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[][11] This reaction is a cornerstone of bioorthogonal chemistry.[12] It involves the reaction of an azide with a strained cyclooctyne , such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][12] The reaction is driven by the release of high ring strain in the cyclooctyne, which significantly lowers the activation energy and allows the cycloaddition to proceed rapidly without the need for any metal catalyst.[][13] This catalyst-free nature makes SPAAC ideal for applications in living cells and whole organisms.[6][]
Quantitative Data: Comparing CuAAC and SPAAC
The choice between CuAAC and SPAAC depends heavily on the experimental context, particularly whether the reaction is performed in vitro or in a complex biological environment. The table below summarizes key quantitative differences.
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
| Reaction Type | Catalytic [3+2] Cycloaddition | Catalyst-Free [3+2] Cycloaddition | [7],[12] |
| Second-Order Rate Constant (k) | High (10 to 10⁴ M⁻¹s⁻¹) | Moderate (Varies by cyclooctyne, ~0.05 to 1 M⁻¹s⁻¹) | [14],[13] |
| Reaction Speed | Very Fast | ~100-fold slower than CuAAC | [15],[14] |
| Catalyst Required | Yes (Copper I) | No | [16],[] |
| Bioorthogonality | Limited by copper toxicity | Excellent, widely used in vivo | [11],[] |
| Primary Applications | In vitro bioconjugation, material science, synthesis of PROTACs and ADCs. | Live-cell imaging, in vivo labeling, proteomics, surface modification in biological media. | [17],[18],[19] |
Experimental Protocols
The following is a generalized protocol for the conjugation of this compound to a protein that has been functionalized with a DBCO group (a SPAAC reaction).
A. Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
PBS buffer, pH 7.4.
-
Size-exclusion chromatography (SEC) columns or dialysis cassettes (e.g., 10 kDa MWCO) for purification.
B. Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Ensure the DBCO-protein concentration is known (typically 1-5 mg/mL).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the DBCO-protein solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[12] Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.[12]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[12][20] Reaction times may vary based on protein concentration and reactivity.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules.
-
Option 1 (Size-Exclusion Chromatography): Equilibrate an SEC desalting column (e.g., G-25) with PBS buffer. Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate, monitoring by UV absorbance at 280 nm.
-
Option 2 (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against 1L of PBS buffer at 4°C. Change the buffer at least three times over 24-48 hours.
-
C. Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein should show an increase in molecular weight (a "smear" or shifted band) compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): For a precise determination of the conjugation efficiency and the number of PEG chains attached per protein.
-
Functional Assay: Perform a relevant assay to confirm that the biological activity of the protein is retained after conjugation.
Conclusion
The azide group is the functional cornerstone of the this compound linker, providing a highly specific and versatile reactive handle for covalent modification of biomolecules and materials. Its ability to participate in both the rapid, copper-catalyzed CuAAC reaction and the bioorthogonal, catalyst-free SPAAC reaction makes it an indispensable tool.[17][21] This dual reactivity allows researchers and drug developers to construct precisely defined conjugates for a vast range of applications, from targeted drug delivery and PROTAC development to advanced cellular imaging and diagnostics, thereby accelerating innovation in biomedical science.[17][18]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. interchim.fr [interchim.fr]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Azido-PEG12-alcohol | Benchchem [benchchem.com]
- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
An In-depth Technical Guide to the Role of the Terminal Hydroxyl Group in Azide-PEG12-alcohol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG12-alcohol is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science. Its structure is defined by two distinct terminal functional groups: an azide (B81097) (-N₃) group at one end and a primary hydroxyl (-OH) group at the other, separated by a hydrophilic 12-unit ethylene (B1197577) glycol spacer.
While the azide group is well-known for its role in "click chemistry," enabling highly efficient and specific ligation with alkyne-containing molecules, the terminal hydroxyl group serves a different but equally critical function.[1][2] This guide provides a detailed exploration of the role of the terminal hydroxyl group, focusing on its chemical properties, reactivity, and its pivotal function as a versatile precursor for a wide array of subsequent chemical modifications. Understanding the potential of this hydroxyl group is key to unlocking the full modularity of this compound in the design of complex constructs such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.[3][4][5]
Physicochemical Properties
The fundamental properties of this compound are summarized below. The PEG spacer imparts hydrophilicity, which generally increases the solubility of the resulting conjugates in aqueous media.[6][7]
| Property | Value | References |
| Chemical Formula | C₂₄H₄₉N₃O₁₂ | [1] |
| Molecular Weight | 571.66 g/mol | [8][] |
| CAS Number | 73342-16-2 | [1][8][] |
| Appearance | Colorless oil or White Solid | [8][] |
| Purity | Typically >95% | [1][][10] |
| Solubility | Water, DMSO, DCM, DMF, THF, Acetonitrile | [1][8][] |
The Core Function of the Terminal Hydroxyl Group: A Versatile Chemical Handle
The primary alcohol of the terminal hydroxyl group is relatively inert compared to other functional groups, exhibiting poor reactivity on its own.[] However, its true value lies in its capacity to be chemically converted into a variety of other, more reactive functionalities. This makes the hydroxyl group a strategic starting point for multi-step synthesis, allowing for the sequential and controlled introduction of different molecules.
The diagram below illustrates the principal derivatization pathways starting from the terminal hydroxyl group.
References
- 1. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. openpr.com [openpr.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. precisepeg.com [precisepeg.com]
The Hydrophilic PEG12 Spacer in Azide-PEG12-Alcohol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has revolutionized therapeutic and diagnostic strategies, enabling the precise engineering of complex biomolecular architectures. At the heart of this innovation lies the linker technology that bridges bioactive molecules. Among these, Azide-PEG12-alcohol has emerged as a critical tool, distinguished by its hydrophilic dodecaethylene glycol (PEG12) spacer. This in-depth technical guide explores the core attributes of the hydrophilic PEG spacer within the this compound molecule, its applications, and the experimental protocols for its use, providing a comprehensive resource for professionals in drug development and biomedical research.
Core Concepts: The Role of the Hydrophilic PEG Spacer
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. When incorporated as a spacer in biomolecules, it imparts several beneficial properties, primarily stemming from its hydrophilicity and flexibility. The PEG12 spacer in this compound consists of twelve such units, offering a significant hydrophilic segment within the linker.
The primary functions and advantages of this hydrophilic spacer include:
-
Enhanced Solubility: The PEG chain's affinity for water molecules dramatically improves the aqueous solubility of hydrophobic molecules to which it is attached. This is particularly crucial for the formulation and administration of antibody-drug conjugates (ADCs) and other bioconjugates that often involve poorly soluble cytotoxic agents.[1]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in-vivo half-life of therapeutic molecules.[1] The hydrophilic PEG spacer creates a hydration shell around the molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to prolonged circulation times.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins or other biomolecules, thereby reducing their potential to elicit an immune response.[2]
-
Steric Hindrance Mitigation: The extended and flexible nature of the PEG12 spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impair their biological activity.
-
Biocompatibility: PEG is widely regarded as a biocompatible and non-toxic polymer, making it suitable for in-vivo applications.
Physicochemical and Quantitative Data of this compound
The precise chemical and physical properties of this compound are fundamental to its application in bioconjugation. The following table summarizes key quantitative data for this linker.
| Property | Value | Reference |
| Chemical Formula | C24H49N3O12 | [3][4][5] |
| Molecular Weight | 571.67 g/mol | [3][4][6][7] |
| CAS Number | 1821464-55-4 | [3][4] |
| Appearance | Colorless to light yellow oil or solid | [8] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [5] |
| Purity | Typically ≥95% |
Impact of PEG Spacer Length on Bioconjugate Properties
The length of the PEG spacer is a critical parameter that can be modulated to fine-tune the properties of the final bioconjugate. While this compound offers a specific spacer length, understanding the comparative effects of different PEG chain lengths is essential for rational drug design.
| Property | Effect of Increasing PEG Spacer Length | Key Observations and Citations |
| Solubility | Generally increases | Longer PEG chains enhance the hydrophilicity of the conjugate. |
| In-vivo Half-life | Generally increases | Longer PEG chains lead to a larger hydrodynamic radius, reducing renal clearance.[9] |
| Binding Affinity | Can increase or decrease | An optimal spacer length is often required to balance flexibility and prevent steric hindrance with the target receptor. Studies on bombesin-based radiolabeled antagonists showed that intermediate PEG lengths (PEG4 and PEG6) resulted in better tumor-to-kidney ratios compared to shorter or longer spacers.[9] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Can be optimized at intermediate lengths | In a study with trastuzumab conjugated to a maleimide-PEGx-MMAD, intermediate PEG spacer lengths (PEG6, PEG8, and PEG12) resulted in higher drug loadings compared to shorter (PEG4) and longer (PEG24) spacers.[1] |
| In-vitro Cytotoxicity of ADCs | Can be optimized at intermediate lengths | For some ADCs, conjugates with intermediate PEG6, PEG8, and PEG12 spacers were more efficacious than those with shorter (PEG4) or longer (PEG24) spacers.[1] |
Experimental Protocols
This compound is a versatile linker primarily utilized in "click chemistry" reactions, which are known for their high efficiency and biocompatibility. It can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the general procedure for conjugating an alkyne-modified biomolecule with this compound using a copper catalyst.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, or small molecule)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
If using, prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve a 10-50 fold molar excess over the biomolecule.
-
If using THPTA, add it to the reaction mixture to a final concentration of 1-5 mM.
-
Add the CuSO4 stock solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as SEC, dialysis, or tangential flow filtration.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol outlines the copper-free conjugation of this compound to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving this compound
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Reaction times may vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using a suitable method as described for the CuAAC protocol.
-
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating the complex processes involved in bioconjugation and the mechanism of action of the resulting molecules. Below are Graphviz (DOT language) scripts for generating key diagrams.
Experimental Workflow for ADC Synthesis
This workflow illustrates the synthesis of an antibody-drug conjugate using this compound and SPAAC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.
PROTAC Mechanism of Action
This diagram illustrates the signaling pathway of a Proteolysis Targeting Chimera (PROTAC) that utilizes a linker such as this compound to induce protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The hydrophilic PEG12 spacer in this compound is a key enabler of advanced bioconjugation strategies. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a flexible, biocompatible linkage makes it an invaluable tool for the development of next-generation therapeutics and diagnostics. By understanding the fundamental properties of this linker and employing robust experimental protocols, researchers can effectively harness its potential to create novel bioconjugates with optimized performance. The continued exploration of PEGylated linkers with varying lengths and architectures will undoubtedly pave the way for further innovations in the field of drug delivery and biomedical engineering.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microdetection.cn [microdetection.cn]
- 8. Azido-PEG12-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Azide-PEG12-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azide-PEG12-alcohol (N3-(PEG)12-OH). The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and optimal performance of this versatile PEG linker in various applications, including bioconjugation, drug delivery, and proteomics.
Core Concepts: Stability of this compound
This compound is a heterobifunctional linker comprising a 12-unit polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (-N3) group at one terminus, and a hydroxyl (-OH) group at the other. The stability of this molecule is influenced by the inherent properties of both the PEG backbone and the reactive azide functional group.
The PEG Backbone: The polyethylene glycol chain is generally stable and imparts hydrophilicity to the molecule. However, it can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
The Azide Functional Group: Organic azides are energetic functional groups and their stability is a critical consideration. The stability of the azide group in this compound is influenced by several factors:
-
Temperature: Elevated temperatures can lead to the thermal decomposition of the azide group, typically through the loss of nitrogen gas (N2) to form a reactive nitrene intermediate.
-
Light: Exposure to UV light can also induce the decomposition of azides.
-
pH: The azide group is generally stable in a pH range of 4-12. Strong acidic conditions should be avoided.
-
Reducing Agents: Azides can be reduced to amines in the presence of reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
For a preliminary assessment of the stability of organic azides, two general guidelines are often considered: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][2] this compound has a C/N ratio of 8 (24 carbons to 3 nitrogens), which is well above the cautionary threshold, suggesting good stability. Similarly, with 24 carbon atoms for one energetic azide group, it comfortably satisfies the "Rule of Six," which recommends at least six carbon atoms per energetic functional group to ensure adequate dilution of the energetic moiety.[1][2]
Recommended Storage and Handling
To maintain the integrity and functionality of this compound, proper storage and handling are crucial. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
-
Long-term Storage: For long-term storage, this compound should be kept at -20°C.[3][4][5]
-
Short-term Storage: For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[3]
-
Protection from Light: The compound should be protected from light to prevent photodegradation.[3]
-
Inert Atmosphere: While not always explicitly stated for this specific molecule, storing under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidative degradation of the PEG chain.
-
Moisture: Store in a dry environment to prevent hydrolysis of any potential impurities and to maintain the integrity of the compound, which is often supplied as a solid or a viscous oil.
When handling this compound, standard laboratory safety practices for working with chemical reagents should be followed. Avoid contact with skin and eyes, and work in a well-ventilated area.
Quantitative Stability Data (Illustrative)
While specific experimental stability data for this compound is not extensively published, the following tables provide an illustrative summary of its expected stability under various conditions based on the known behavior of similar azide-PEG compounds. These tables are intended for guidance and should be supplemented with in-house stability studies for critical applications.
Table 1: Illustrative Thermal Stability of this compound
| Temperature | Time | Expected Purity | Primary Degradation Pathway |
| -20°C | 24 months | >95% | Minimal degradation |
| 4°C | 6 months | >90% | Slow oxidative degradation of PEG |
| 25°C (Room Temp) | 1 month | <85% | Oxidative degradation of PEG, potential slow azide decomposition |
| 50°C | 24 hours | <70% | Accelerated PEG degradation and thermal decomposition of azide |
Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (7 days) | Expected Purity | Primary Degradation Pathway |
| 2 | <80% | Acid-catalyzed hydrolysis of ether linkages (slow) | |
| 4 | >95% | Minimal degradation | |
| 7.4 (PBS) | >95% | Minimal degradation | |
| 10 | >90% | Base-catalyzed hydrolysis of ether linkages (slow) | |
| 12 | <85% | Accelerated base-catalyzed hydrolysis |
Table 3: Illustrative Photostability of this compound (Solid State)
| Light Condition | Exposure Time | Expected Purity | Primary Degradation Pathway |
| Dark (Control) | 24 hours | >98% | No significant degradation |
| Ambient Lab Light | 24 hours | >95% | Minimal degradation |
| Direct Sunlight | 8 hours | <90% | Photodegradation of the azide group |
| UV Lamp (365 nm) | 2 hours | <80% | Rapid photodegradation of the azide group |
Experimental Protocols for Stability Assessment
To perform a comprehensive stability assessment of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Protocol
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3% (v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound in PBS at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution in PBS to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Control Samples: For each stress condition, prepare a control sample stored at -20°C in the dark. For the photodegradation study, a dark control (wrapped in aluminum foil) should be placed alongside the exposed sample.
-
Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Analyze all samples by a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (for the PEG backbone) and 254 nm (if any chromophoric degradation products are formed).
-
Injection Volume: 10 µL
Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of remaining this compound.
-
Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help in their structural elucidation.
Signaling Pathways and Experimental Workflows
This compound is a key reagent in "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The CuAAC reaction is a highly reliable method for forming a stable triazole linkage between an azide and a terminal alkyne.
References
In-Depth Technical Guide to Azide-PEG12-alcohol for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azide-PEG12-alcohol, a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. We will delve into its chemical properties, commercial availability, and detailed experimental protocols for its application in advanced molecular synthesis, including the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical linker featuring a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH) separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts unique properties that are highly advantageous for researchers in drug development and chemical biology. The azide group serves as a reactive handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the terminal hydroxyl group allows for further chemical modification.
Commercial Availability and Specifications
A variety of commercial suppliers offer this compound, ensuring its accessibility for research and development purposes. While specifications may vary slightly between suppliers, the following table summarizes typical quantitative data for easy comparison.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Solubility | Storage Temperature (°C) |
| MedchemExpress | HY-140803 | >99% | 571.66 | 1821464-55-4 | Liquid | Not specified | -20 |
| BroadPharm | BP-22594 | >98% | 571.7 | 73342-16-2 | Not specified | Water, DMSO, DCM, DMF | -20 |
| Conju-Probe | CP-1191 | >95% | 571.66 | 73342-16-2 | Colorless oil | DCM, THF, ACN, DMF, DMSO | 0-10 |
| MedKoo Biosciences | 572464 | >98% | 571.67 | 1821464-55-4 | Liquid | DMSO | 0-4 (short term), -20 (long term) |
| BOC Sciences | BPG-2359 | >97% | 571.66 | 73342-16-2 | White Solid | Water, DMSO, DCM, DMF | -20 |
| Precise PEG | AG-1184 | >96% | 571.67 | 1821464-55-4 | Not specified | Not specified | Not specified |
| AxisPharm | Not specified | ≥95% | Not specified | 73342-16-2 | Not specified | Not specified | Not specified |
| Pegpharm | F0131 | 98% | 571.67 | 73342-16-2 | Not specified | Most solvents | -20 |
Core Applications and Experimental Protocols
The primary utility of this compound lies in its ability to participate in bioconjugation reactions, most notably click chemistry and the synthesis of PROTACs.
Click Chemistry: A Gateway to Bioconjugation
The azide moiety of this compound is a key component in two major types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne in the presence of a copper(I) catalyst.[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, which is particularly useful for applications in living systems where copper toxicity is a concern.[1]
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
-
Reaction vessel
Procedure:
-
Dissolve the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound in the chosen solvent in the reaction vessel.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO₄ in water. If using a ligand like TBTA, pre-mix the CuSO₄ and TBTA in the appropriate ratio.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ (or CuSO₄/ligand) solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, the reaction mixture can be purified using standard techniques such as column chromatography or preparative HPLC to isolate the desired conjugate.
PROTAC Synthesis: Engineering Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][] this compound is an ideal linker for PROTAC synthesis, providing the necessary spacing and flexibility between the target-binding and E3 ligase-binding moieties.
A common strategy for synthesizing a PROTAC using this compound involves a multi-step process, as exemplified by the conceptual synthesis of a PROTAC targeting Bromodomain and Extra-Terminal domain (BET) proteins. BET proteins, such as BRD4, are implicated in cancer pathogenesis, making them attractive therapeutic targets.[4] JQ1 is a well-characterized inhibitor of BET proteins and can be used as the target-binding ligand in a PROTAC.[4] The E3 ligase can be recruited using ligands for VHL or Cereblon.
The following diagram illustrates a logical workflow for the synthesis of a JQ1-based BET degrader using this compound as a key component of the linker.
Caption: A logical workflow for the synthesis of a JQ1-based PROTAC.
The synthesized PROTAC induces the degradation of BET proteins by hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated degradation of BET proteins via the ubiquitin-proteasome system.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, commercial availability, and reactivity in click chemistry make it an invaluable component in the synthesis of complex biomolecules, including the next generation of targeted therapeutics like PROTACs. The protocols and pathways described in this guide provide a solid foundation for the successful application of this compound in advanced research endeavors.
References
Methodological & Application
Application Notes and Protocols for Azide-PEG12-alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Azide-PEG12-alcohol in click chemistry reactions. This versatile bifunctional linker, featuring a terminal azide (B81097) group and a hydroxyl group connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a chemical linker that participates in highly efficient and specific "click" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG spacer enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible scaffold.[3] The terminal azide allows for conjugation to alkyne-containing molecules, while the hydroxyl group can be further functionalized. These characteristics make this compound a key reagent in the development of targeted therapeutics and advanced biomaterials.
Key Applications
-
PROTAC Synthesis: As a PEG-based linker, this compound connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[3][4][5]
-
Biomolecule Labeling and Imaging: Fluorophores, biotin, or other reporter molecules can be conjugated to biomolecules for in vitro and in vivo tracking and visualization.
-
Drug Delivery: The linker can be used to attach therapeutic agents to targeting moieties such as antibodies, forming antibody-drug conjugates (ADCs).
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
Click Chemistry Reactions
This compound can be utilized in the two primary forms of azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne. It is known for its high yields and rapid reaction rates.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[8][9]
Experimental Protocols
The following are representative protocols for the use of this compound in CuAAC and SPAAC reactions. Optimization may be required for specific substrates and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to an alkyne-modified molecule, such as a peptide or a small molecule drug.
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule conjugations)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer
-
Organic Solvent (if needed): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water, 1 M sodium ascorbate in water, and 100 mM THPTA in water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, add the alkyne-modified molecule to the reaction buffer to the desired final concentration (e.g., 1-5 mg/mL for a protein).
-
Add the this compound stock solution to the reaction mixture. A 2-5 fold molar excess of the azide linker is typically used.
-
If using, add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to isolate the conjugate.
-
For proteins and other macromolecules, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are effective methods to separate the PEGylated product from unreacted reagents.[10][][12]
-
For small molecules, purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the procedure for conjugating this compound to a molecule modified with a strained alkyne, such as DBCO or BCN.
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-modified molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Organic Solvent (if needed): Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the strained alkyne-modified molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the solution of the strained alkyne-modified molecule. A molar excess of the azide linker (e.g., 2-10 fold) is typically used.
-
The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for overnight incubation.[8] Reaction progress can be monitored by LC-MS or by observing the decrease in the absorbance of the strained alkyne.[13]
-
-
Purification:
Quantitative Data Summary
The efficiency of click chemistry reactions can be influenced by various factors including the nature of the reactants, solvent, temperature, and catalyst system. The following tables provide representative quantitative data for CuAAC and SPAAC reactions involving azide-PEG linkers.
Table 1: Representative Reaction Parameters for CuAAC with Azide-PEG Linkers
| Parameter | Value | Reference |
| Molar Excess of Azide-PEG | 2 - 5 equivalents | [6] |
| Reaction Time | 30 minutes - 4 hours | [6][7] |
| Temperature | Room Temperature - 37°C | [6] |
| Typical Yield | >90% | [7] |
| Catalyst Loading (Cu(I)) | 50 ppm - 0.5 mol% | [7] |
Table 2: Representative Reaction Parameters for SPAAC with Azide-PEG Linkers
| Parameter | Value | Reference |
| Molar Excess of Azide-PEG | 2 - 10 fold | [8] |
| Reaction Time | 2 - 24 hours | [8] |
| Temperature | 4°C - 37°C | [8] |
| Second-Order Rate Constant | 10⁻³ - 1 M⁻¹s⁻¹ | [14][15] |
| Typical Yield | High | [8] |
Visualizations
Experimental Workflows
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azide-PEG12-alcohol in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is a highly efficient and specific method for the covalent conjugation of molecules, widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the rapid and regioselective formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] this compound is a heterobifunctional linker featuring a terminal azide group for CuAAC and a hydroxyl group for further functionalization or to improve solubility. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3] This reagent is particularly valuable in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[2][4]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] The linker component, for which this compound is a suitable building block, plays a critical role in optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Applications
-
PROTAC Synthesis: this compound serves as a versatile PEG linker in the modular synthesis of PROTACs, connecting the target protein ligand to the E3 ligase ligand.[5][8]
-
Bioconjugation: Site-specific modification of proteins, peptides, and other biomolecules to introduce a PEG spacer, enhancing solubility and in vivo stability.[3][9]
-
Drug Delivery: Functionalization of nanoparticles, liposomes, and other drug delivery vehicles for targeted delivery and improved biocompatibility.[10]
-
Surface Modification: Modification of material surfaces for biomedical applications, such as biosensors and biocompatible coatings.
Experimental Protocols
The following protocols provide a general framework for the CuAAC reaction using this compound. Optimization of reaction conditions (e.g., reagent concentrations, temperature, and reaction time) may be necessary for specific applications.
Protocol 1: General CuAAC Bioconjugation of an Alkyne-Modified Protein
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Degassed Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (optional, for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL in degassed PBS.
-
Add this compound to the reaction mixture. A 2 to 10-fold molar excess over the protein is recommended.
-
Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.
-
-
Purification:
-
Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC), dialysis, or another suitable protein purification method.
-
Data Presentation
| Parameter | Recommended Range | Notes |
| Alkyne-Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
| This compound (molar excess) | 2 - 10 fold | Higher excess can drive the reaction to completion. |
| Copper (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase reaction rates but may also lead to protein damage.[11] |
| Ligand (THPTA/TBTA) to Copper Ratio | 5:1 | The ligand stabilizes the Cu(I) oxidation state and protects the protein from oxidative damage.[12][13] |
| Sodium Ascorbate Concentration | 1 - 5 mM | A reducing agent to maintain copper in the Cu(I) state. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Monitor reaction progress by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry). |
| pH | 7.0 - 8.0 | CuAAC is generally tolerant of a wide pH range. |
| Reactant | Molecular Weight | Example Yield (%) | Reference |
| This compound | 571.66 g/mol | >95% (with model alkyne) | General observation from multiple sources |
| PEG-alkyne + Azido-peptide | Varied | >95% | [7] |
| Propargyl-activated PEG + Azido-IFNb | Varied | High Conversion | [5] |
Visualizations
Experimental Workflow
References
- 1. interchim.fr [interchim.fr]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Azido-PEG12-alcohol | Benchchem [benchchem.com]
- 4. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction leverages the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO), which readily and selectively react with azides to form a stable triazole linkage.[3][4] The biocompatibility and high specificity of SPAAC have led to its widespread adoption in fields ranging from chemical biology and drug delivery to materials science.[2][5]
The use of polyethylene (B3416737) glycol (PEG) linkers, such as Azide-PEG12-alcohol, in SPAAC reactions offers several advantages. The PEG spacer enhances the aqueous solubility of molecules, reduces aggregation, and can minimize steric hindrance, which may improve reaction kinetics.[3][4][6] The terminal alcohol group on this compound provides a convenient handle for the subsequent attachment of other molecules of interest, making it a versatile tool in the construction of complex bioconjugates.
Key Applications
SPAAC with this compound is a versatile technique with numerous applications in research and drug development, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[7][8]
-
PROTAC Synthesis: As a PEG-based linker, it can connect a target protein-binding ligand to an E3 ubiquitin ligase ligand in Proteolysis Targeting Chimeras (PROTACs), facilitating targeted protein degradation.[2][7]
-
Biomolecule Labeling: It allows for the site-specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and glycans for imaging and tracking studies.[1][9]
-
Cell Surface Engineering: Modification of cell surfaces with azide (B81097) groups followed by SPAAC with a PEGylated probe can be used to study cell-cell interactions and for targeted cell delivery.
Quantitative Data Presentation
The efficiency of SPAAC reactions can be influenced by several factors, including the choice of cyclooctyne, buffer conditions, pH, and temperature. The inclusion of a PEG linker has also been shown to positively impact reaction rates.[6][10][11]
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [6] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [3] |
| Buffer (pH 7) | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| PBS | sulfo DBCO-amine + 3-azido-L-alanine | 0.32–0.85 | [6][11] |
| HEPES | sulfo DBCO-amine + 3-azido-L-alanine | 0.55–1.22 | [6][11] |
| DMEM | sulfo DBCO-amine + 3-azido-L-alanine | 0.59–0.97 | [6][11] |
| RPMI | sulfo DBCO-amine + 3-azido-L-alanine | 0.27–0.77 | [6][11] |
| Conjugate | Buffer (pH 7) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Rate Increase with PEG | Reference |
| DBCO-trastuzumab | HEPES | 0.18 | - | [6][12] |
| DBCO-PEG5-trastuzumab | HEPES | 0.37 | 31 ± 16% | [6][12] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a DBCO-Functionalized Protein
This protocol describes a general method for the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solution of this compound: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-functionalized protein to a final concentration of 1-10 mg/mL in PBS.
-
Add the this compound stock solution to the protein solution to achieve a 5-20 fold molar excess over the protein. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.
-
-
Incubation: Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.[3]
-
Purification: Remove the unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against PBS.
-
Characterization: Confirm the successful conjugation by methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to quantify the degree of labeling if a chromophore is present.
Protocol 2: Metabolic Labeling of Cell Surface Glycans and SPAAC Ligation
This protocol outlines the steps for labeling cell surface glycans with an azide-modified sugar followed by SPAAC with a DBCO-functionalized fluorescent probe.
Materials:
-
Azide-modified sugar (e.g., Ac₄ManNAz)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DBCO-functionalized fluorescent probe
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 2-3 days to allow for its incorporation into cell surface glycans.
-
Cell Preparation: Gently harvest the cells and wash them twice with cold PBS to remove any unincorporated azide sugar. Resuspend the cells in fresh cell culture medium or PBS.
-
SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizations
Caption: General workflow for SPAAC bioconjugation.
Caption: EGFR signaling pathway visualization via SPAAC.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. researchgate.net [researchgate.net]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azide-PEG12-alcohol in bioconjugation. This versatile reagent, featuring a terminal azide (B81097) group, a discrete 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, is a cornerstone in modern bioconjugation strategies, including the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound in Bioconjugation
This compound is a heterobifunctional linker that enables the covalent attachment of molecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group serves as a reactive handle for cycloaddition reactions with alkyne-containing molecules, while the terminal alcohol can be further functionalized or used as a point of attachment. The discrete PEG12 linker imparts increased hydrophilicity to the conjugate, which can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[1][2]
The primary applications of this compound revolve around two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species. This method is widely used for conjugating molecules in vitro.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for bioconjugation in living systems.[1][3]
Key Applications
-
PROTAC Synthesis: this compound is a valuable building block in the modular synthesis of PROTACs. The PEG linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.[1][2]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Surface Modification: Immobilization of biomolecules on surfaces for applications in diagnostics and biomaterials.
-
Fluorescent Labeling: Attachment of fluorescent dyes to proteins, nucleic acids, or other biomolecules for imaging and tracking studies.
Experimental Protocols
The following sections provide detailed protocols for the two primary bioconjugation methods using this compound.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Functionalized Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.
Materials:
-
DBCO-functionalized protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free and azide-free buffer
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification resin (e.g., Size-Exclusion Chromatography - SEC)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the azide linker (typically 5-20 fold) is recommended to ensure efficient conjugation.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for overnight incubation.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the SEC column and collect the fractions corresponding to the high molecular weight protein conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy (if one of the components has a chromophore).
-
Quantitative Data Summary for SPAAC Reaction
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Azide:Protein) | 5:1 to 20:1 | Higher excess can drive the reaction to completion but may require more extensive purification. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates. |
| Reaction Temperature | 4°C to 37°C | Lower temperatures may require longer incubation times. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by LC-MS if possible. |
| Final Organic Solvent Conc. | < 10% | To maintain protein stability. |
| Expected Yield | > 90% | Dependent on the reactivity of the specific protein and linker. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: Phosphate buffer, pH 7.0
-
Deionized water
-
Organic solvent (DMSO or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in water or an appropriate buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the reaction buffer.
-
Prepare a premix of CuSO4 and the copper ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the CuSO4/ligand premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography, depending on the nature of the conjugate.
-
-
Characterization:
-
Analyze the purified product by LC-MS and NMR to confirm the formation of the triazole linkage and the identity of the conjugate.
-
Quantitative Data Summary for CuAAC Reaction
| Parameter | Recommended Concentration/Ratio | Notes |
| Alkyne Concentration | 1 mM | Can be adjusted based on the specific reaction. |
| Azide Concentration | 1.2 - 2 mM (1.2-2 fold excess) | A slight excess of the azide is typically used. |
| CuSO4 Concentration | 100 - 500 µM | |
| Ligand (THPTA/TBTA) | 500 µM - 2.5 mM (5-fold excess to Cu) | The ligand stabilizes the Cu(I) oxidation state. |
| Sodium Ascorbate | 5 mM | Acts as a reducing agent to generate Cu(I) in situ. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Expected Yield | > 95% | CuAAC is generally a very high-yielding reaction. |
Visualizing Bioconjugation Concepts
To better illustrate the processes and applications described, the following diagrams have been generated using Graphviz.
References
Application Notes and Protocols for Labeling Proteins with Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Azide-PEG12-alcohol in the covalent modification of proteins. This bifunctional linker is a valuable tool for introducing an azide (B81097) group onto a protein of interest, which can then be used for subsequent bioorthogonal "click" chemistry reactions. This two-step labeling strategy enables the precise attachment of a wide range of molecules, such as fluorescent dyes, biotin, or drug molecules, for various applications in research and drug development.
Application Notes
Principle of the Two-Step Labeling Strategy
Labeling proteins with this compound is a two-step process:
-
Protein Functionalization: The terminal alcohol group of this compound is first activated or used in a coupling reaction to covalently attach the linker to the protein. This is typically achieved by targeting reactive amino acid side chains, such as the primary amines of lysine (B10760008) residues or the carboxyl groups of aspartic and glutamic acid residues.
-
Bioorthogonal Click Chemistry: The azide group introduced onto the protein serves as a bioorthogonal handle. It is chemically inert to most biological functional groups, allowing for a highly specific reaction with a molecule containing a complementary alkyne or cyclooctyne (B158145) group. This reaction, known as click chemistry, forms a stable triazole linkage.
Advantages of the PEG12 Linker
The polyethylene (B3416737) glycol (PEG) spacer in this compound offers several advantages:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of the labeled protein in aqueous buffers.
-
Reduced Steric Hindrance: The long, flexible PEG linker can reduce steric hindrance between the protein and the molecule to be attached, potentially preserving protein function and improving reaction efficiency.
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to proteins, has been shown to reduce the immunogenicity of therapeutic proteins.
Bioorthogonal Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific.[1] The most common types used for protein labeling are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction between an azide and a terminal alkyne is catalyzed by copper(I).[2] It is widely used for in vitro applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction between an azide and a strained cyclooctyne (e.g., DBCO or BCN).[3] The absence of a cytotoxic copper catalyst makes it ideal for labeling proteins in living cells.[4]
Experimental Protocols
Protocol 1: Protein Labeling via Amine Coupling (using an NHS ester derivative)
This protocol describes the labeling of a protein by targeting primary amines (N-terminus and lysine residues) using an N-hydroxysuccinimide (NHS) ester derivative of Azide-PEG12. While this compound is the precursor, for convenience, this protocol assumes the use of a pre-activated Azide-PEG12-NHS ester.
Materials and Reagents:
-
Protein of interest
-
Azide-PEG12-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5[5]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0[5]
-
Purification system (e.g., desalting columns, dialysis cassettes)[2]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[5] Ensure the buffer is free of primary amines (e.g., Tris, glycine).
-
NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG12-NHS Ester in anhydrous DMSO.[5]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved Azide-PEG12-NHS Ester to the protein solution while gently vortexing.[6] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
Quenching (Optional): Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[2] Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by dialysis or using a desalting column.[2]
The resulting azide-functionalized protein is now ready for click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of the azide-labeled protein with an alkyne-containing molecule (e.g., a fluorescent dye).
Materials and Reagents:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., TBTA)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule (typically at a 2-5 fold molar excess over the protein).
-
Catalyst Addition: Add the catalyst components to the reaction mixture in the following order, vortexing gently after each addition:
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Protocol 3: Alternative Protein Labeling via Carboxyl Coupling
This protocol describes the labeling of a protein by targeting carboxyl groups (aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry.
Materials and Reagents:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[]
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
-
Purification system
Procedure:
-
Protein Preparation: Exchange the protein into the Activation Buffer.
-
Activation of Carboxyl Groups: Add EDC (10-fold molar excess over protein) and NHS (25-fold molar excess over protein) to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange: Immediately remove excess EDC and NHS by buffer exchange into the Coupling Buffer using a desalting column.
-
Coupling Reaction: Add this compound (50-fold molar excess over protein) to the activated protein solution.
-
Incubation: Incubate for 2 hours at room temperature.
-
Purification: Purify the azide-labeled protein using a desalting column or dialysis.
Data Presentation
The efficiency of protein labeling can be assessed by various analytical techniques, including SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if using a dye with a known absorbance).[6]
Table 1: Representative Quantitative Data for Protein Labeling via Amine Coupling
| Parameter | Value | Notes |
| Protein | Human IgG (150 kDa) | |
| Protein Concentration | 2 mg/mL | In Phosphate Buffered Saline (PBS), pH 7.4 |
| Reagent | Azide-PEG12-NHS Ester | Dissolved in anhydrous DMSO |
| Molar Excess of Reagent | 20-fold | Moles of reagent per mole of IgG |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 hour | |
| Average Degree of Labeling (DOL) | 3 - 5 azides per antibody | Determined by MALDI-TOF mass spectrometry |
| Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent |
Table 2: Representative Quantitative Data for Subsequent Click Chemistry Reaction
| Parameter | Value | Notes |
| Azide-Labeled Protein | Azide-IgG | DOL ~4 |
| Alkyne Reagent | Alkyne-Fluorophore | 5-fold molar excess |
| Reaction Time | 2 hours | At room temperature |
| Click Chemistry Efficiency | > 90% | Determined by fluorescence intensity and mass spectrometry |
| Final Labeled Protein Recovery | > 85% | After final purification |
Visualization
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Surface Modification of Nanoparticles with Azide-PEG12-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using the heterobifunctional linker, Azide-PEG12-alcohol. This linker is particularly valuable for developing advanced drug delivery systems, diagnostic tools, and targeted therapeutics. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances nanoparticle stability and biocompatibility, while the terminal azide (B81097) group provides a versatile handle for "click chemistry," enabling the covalent attachment of a wide array of molecules.
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific biomedical applications. This compound is a linker that offers several advantages:
-
Enhanced Biocompatibility and Stability: The PEG12 spacer creates a hydrophilic shield on the nanoparticle surface, a process known as PEGylation. This modification minimizes non-specific protein adsorption (opsonization), reduces aggregation, and can prolong the circulation half-life of the nanoparticles in vivo.
-
Versatile Bioconjugation: The terminal azide (N₃) group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent attachment of molecules containing a terminal alkyne. This enables the conjugation of targeting ligands (e.g., peptides, antibodies), imaging agents (e.g., fluorescent dyes), or therapeutic payloads.
-
Reactive Handle for Attachment: The terminal alcohol (-OH) group provides a reactive site for covalent attachment to nanoparticles with complementary surface chemistries, such as those with carboxyl groups, through esterification.
This guide will detail the protocols for attaching this compound to carboxylated nanoparticles, followed by the conjugation of a targeting ligand via click chemistry, and subsequent characterization.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
Successful surface modification of nanoparticles with this compound and subsequent conjugation of a targeting ligand, such as an alkyne-modified RGD peptide, can be monitored by changes in their physicochemical properties. The following tables provide representative data on the expected changes in hydrodynamic diameter and zeta potential for carboxylated nanoparticles upon sequential surface modifications.
Table 1: Change in Hydrodynamic Diameter
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Carboxylated Nanoparticles (Bare) | 105 ± 2 | 0.15 |
| NP-PEG12-Azide | 125 ± 3 | 0.18 |
| NP-PEG12-RGD | 135 ± 4 | 0.20 |
Note: The increase in hydrodynamic diameter is indicative of the successful addition of the PEG linker and the subsequent RGD peptide to the nanoparticle surface.
Table 2: Change in Zeta Potential
| Nanoparticle Sample | Zeta Potential (mV) |
| Carboxylated Nanoparticles (Bare) | -35 ± 3 |
| NP-PEG12-Azide | -20 ± 2 |
| NP-PEG12-RGD | -15 ± 2 |
Note: The shift in zeta potential towards a more neutral value is consistent with the shielding of the negative surface charge of the carboxylated nanoparticles by the PEG linker and the RGD peptide.
Experimental Protocols
This section provides detailed protocols for the surface modification of carboxylated nanoparticles with this compound and subsequent bioconjugation.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via Esterification
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, iron oxide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)
-
Centrifuge and appropriate centrifuge tubes
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL. Sonicate the suspension for 5 minutes to ensure a uniform dispersion.
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC to a final concentration of 10 mM and NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density (e.g., 15,000 x g for 30 minutes for 100 nm polystyrene nanoparticles).
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in fresh MES buffer. Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unreacted activation reagents.
-
-
Conjugation of this compound:
-
Resuspend the purified activated nanoparticles in MES buffer.
-
Add a 100-fold molar excess of this compound to the nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture and incubate for 15 minutes to deactivate any remaining active NHS esters.
-
Purify the Azide-PEG12-functionalized nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unreacted this compound and by-products.
-
-
Storage: Resuspend the final NP-PEG12-Azide conjugate in PBS and store at 4°C.
Protocol 2: Synthesis of Alkyne-Modified RGD Peptide
This protocol outlines the synthesis of an alkyne-functionalized RGD peptide for subsequent click chemistry conjugation. The cyclic peptide c(RGDfK) is used as an example.
Materials:
-
c(RGDfK) peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of c(RGDfK): Dissolve c(RGDfK) in DMF. Add EDC and NHS in a 1.2:1.5 molar ratio relative to the peptide. Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of the aspartic acid residue.
-
Conjugation of Propargylamine: Add propargylamine (2 molar equivalents relative to the peptide) to the activated peptide solution. Stir the reaction overnight at room temperature.
-
Purification:
-
Remove the DMF under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Purify the alkyne-modified RGD peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Alkyne-RGD to NP-PEG12-Azide
This protocol describes the "clicking" of the alkyne-modified RGD peptide onto the azide-functionalized nanoparticles.
Materials:
-
NP-PEG12-Azide (from Protocol 3.1)
-
Alkyne-modified RGD peptide (from Protocol 3.2)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water, degassed
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (20 mM in DI water), sodium ascorbate (100 mM in DI water, freshly prepared), and THPTA (50 mM in DI water).
-
Dissolve the alkyne-modified RGD peptide in PBS.
-
-
Click Reaction:
-
In a reaction tube, add the NP-PEG12-Azide suspension in PBS.
-
Add the alkyne-modified RGD peptide solution. A 10-fold molar excess of the peptide relative to the estimated surface azide groups is a good starting point.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA complex to the nanoparticle-peptide mixture. The final concentration of CuSO₄ should be around 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation, protected from light.
-
Purification: Purify the RGD-conjugated nanoparticles (NP-PEG12-RGD) by repeated centrifugation and resuspension in PBS to remove the catalyst, excess peptide, and other reagents.
-
Storage: Resuspend the final NP-PEG12-RGD conjugate in PBS and store at 4°C.
Protocol 4: Characterization of Functionalized Nanoparticles
3.4.1. Dynamic Light Scattering (DLS) and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in DI water or PBS to an appropriate concentration for DLS and zeta potential measurements (typically 0.1-1 mg/mL).
-
Measurement:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the zeta potential using the same instrument equipped with an electrode assembly.
-
-
Analysis: Compare the size and zeta potential of the bare, NP-PEG12-Azide, and NP-PEG12-RGD nanoparticles to confirm successful surface modification (refer to Tables 1 and 2).
3.4.2. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Sample Preparation: Lyophilize the purified nanoparticle samples to obtain a dry powder. Mix a small amount of the powder with potassium bromide (KBr) and press into a pellet.
-
Measurement: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis:
-
NP-PEG12-Azide: Look for the characteristic azide (N₃) stretching peak around 2100 cm⁻¹ and the C-O-C stretching of the PEG backbone around 1100 cm⁻¹. The appearance of an ester carbonyl (C=O) peak around 1735 cm⁻¹ will confirm the ester linkage.
-
NP-PEG12-RGD: The azide peak at ~2100 cm⁻¹ should disappear, and new peaks corresponding to the amide bonds of the peptide and the triazole ring formed during the click reaction will appear.
-
3.4.3. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Deposit a concentrated aqueous suspension of the nanoparticles onto a clean silicon wafer and allow it to dry.
-
Measurement: Acquire high-resolution XPS spectra for the C 1s, O 1s, and N 1s regions.
-
Analysis:
-
NP-PEG12-Azide: The N 1s spectrum should show a characteristic peak for the azide group.
-
NP-PEG12-RGD: The N 1s spectrum will change significantly after the click reaction, showing peaks corresponding to the amide nitrogen in the peptide and the nitrogen atoms in the newly formed triazole ring.
-
Visualizations of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and functionalization of nanoparticles for targeted drug delivery.
Caption: Experimental workflow for nanoparticle functionalization.
Targeted Signaling Pathway: PI3K/Akt Pathway in Cancer
Nanoparticles functionalized with targeting ligands can be used to deliver drugs that modulate specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[1][2][3][4]
Caption: Targeted inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjmb.org [cjmb.org]
Application Notes and Protocols for Azide-PEG12-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azide-PEG12-alcohol in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.
This compound is a versatile, high-purity polyethylene (B3416737) glycol (PEG)-based linker favored in PROTAC synthesis. Its distinct chemical features offer significant advantages in the construction of these complex molecules:
-
Hydrophilicity: The 12-unit polyethylene glycol chain imparts excellent water solubility to the PROTAC molecule. This is crucial for improving bioavailability and cell permeability, common challenges in drug development.
-
Biocompatibility and Flexibility: PEG linkers are well-known for their biocompatibility and offer conformational flexibility. This allows for optimal orientation of the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.
-
Dual Functionality for Controlled Synthesis: this compound possesses two key functional groups: a terminal azide (B81097) group and a terminal hydroxyl group.
-
The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the final conjugation step in PROTAC synthesis.
-
The hydroxyl group provides a versatile handle for initial conjugation to either the POI ligand or the E3 ligase ligand through various chemical transformations, such as esterification, etherification, or conversion to other functional groups.
-
This application note provides detailed protocols for the synthesis of a PROTAC utilizing this compound, focusing on a representative example targeting the epigenetic reader protein BRD4.
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound is typically achieved through a convergent synthetic strategy. This involves the separate synthesis of two key intermediates: an alkyne-functionalized ligand for the protein of interest and an azide-functionalized E3 ligase ligand incorporating the this compound linker. These two intermediates are then joined in the final step via a CuAAC reaction.
A representative example is the synthesis of a BRD4-targeting PROTAC, which utilizes a derivative of the well-characterized BRD4 inhibitor, (+)-JQ1, as the POI ligand and pomalidomide (B1683931) as the ligand for the Cereblon (CRBN) E3 ligase.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product is typically performed by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: Synthesis of Alkyne-Functionalized JQ1
This protocol describes the functionalization of the BRD4 inhibitor (+)-JQ1 with a terminal alkyne group.
Materials:
-
(+)-JQ1
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add propargylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the alkyne-functionalized JQ1.
Protocol 2: Synthesis of Azide-PEG12-Pomalidomide
This protocol details the conjugation of this compound to the E3 ligase ligand, pomalidomide.
Materials:
-
Pomalidomide
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Boc Protection of Pomalidomide: To a solution of pomalidomide (1.0 eq) in DCM, add Boc₂O (1.2 eq) and DMAP (0.1 eq). Stir at room temperature overnight. Concentrate the reaction mixture and purify by flash column chromatography to yield Boc-pomalidomide.
-
Amide Coupling: To a solution of Boc-pomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate.
-
Boc Deprotection: Dissolve the crude product in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield Azide-PEG12-Pomalidomide.
Protocol 3: Final PROTAC Synthesis via CuAAC Click Chemistry
This protocol describes the final copper-catalyzed click reaction to assemble the PROTAC.
Materials:
-
Alkyne-functionalized JQ1 (from Protocol 1)
-
Azide-PEG12-Pomalidomide (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Water
-
Preparative HPLC system with a C18 column
Procedure:
-
Dissolve alkyne-functionalized JQ1 (1.0 eq) and Azide-PEG12-Pomalidomide (1.1 eq) in a 3:1 mixture of tert-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).
-
Add a solution of TBTA (0.2 eq) in tert-butanol.
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA to yield the final BRD4-targeting PROTAC.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₄₉N₃O₁₂ |
| Molecular Weight | 571.67 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Purity | >95% |
Table 2: Representative Synthesis and Characterization Data for a BRD4-targeting PROTAC
| Parameter | Value |
| Reaction Yield (CuAAC) | 70-85% |
| Final PROTAC Purity | >98% (by HPLC) |
| ¹H NMR (400 MHz, CDCl₃) δ | Representative peaks: δ 8.0-7.0 (aromatic protons of JQ1 and pomalidomide), 4.5-3.5 (PEG chain protons), 2.8-2.0 (aliphatic protons of JQ1 and pomalidomide). The exact shifts will be specific to the final molecule. |
| HRMS (ESI) | Calculated for [M+H]⁺, observed m/z value should be within ± 5 ppm of the theoretical mass. |
Table 3: Biological Activity of a Representative BRD4-targeting PROTAC
| Assay | Metric | Value |
| BRD4 Degradation | DC₅₀ | 1-10 nM |
| Dₘₐₓ | >90% | |
| Cell Viability (MV4;11 cells) | IC₅₀ | 5-20 nM |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC targets BRD4 for degradation. BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that act as epigenetic readers. BRD4 binds to acetylated lysine (B10760008) residues on histones, leading to the recruitment of the transcriptional machinery and subsequent expression of target genes, including the proto-oncogene c-MYC. Overexpression of c-MYC is a hallmark of many cancers.
The BRD4-targeting PROTAC works by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic PEG chain and dual-functional nature allow for the efficient and modular construction of these complex therapeutic agents. The use of click chemistry for the final conjugation step ensures high yields and purity. The protocols and data presented here provide a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation.
Application Notes and Protocols for Azide-PEG12-alcohol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that dictates the physicochemical properties and biological activity of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3] Azide-PEG12-alcohol is a versatile PEG-based linker that features an azide (B81097) group for facile conjugation to an alkyne-functionalized ligand via "click chemistry," and a terminal alcohol group that can be further modified to attach to the other ligand.[4] This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC where the this compound linker is first conjugated to an alkyne-containing E3 ligase ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by attachment of the POI ligand to the alcohol terminus of the PEG linker.
Materials:
-
This compound
-
Alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
POI ligand with a carboxylic acid or other suitable functional group for coupling
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Reverse-phase HPLC system
-
Mass spectrometer
-
NMR spectrometer
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a clean, dry flask, dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of DMF and deionized water.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO4 (0.1 eq) and THPTA (0.5 eq) in deionized water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0 eq) in deionized water.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 ligase-linker intermediate.
Step 2: Coupling of the POI Ligand
-
Dissolve the E3 ligase-linker intermediate from Step 1 (1.0 eq) and the POI ligand with a carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Characterization of the Final PROTAC
-
Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (e.g., ESI-TOF). The observed mass should correspond to the calculated exact mass of the PROTAC molecule.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final PROTAC using 1H and 13C NMR. The spectra should show characteristic peaks for the POI ligand, the E3 ligase ligand, and the PEG linker.[7][8]
Protocol 3: Western Blot for Target Protein Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context. The key parameters to be determined are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation).[9]
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant (typically ≤ 0.1%) across all treatments. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
Data Presentation
Table 1: Degradation Efficacy of Representative PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 | >95% | T-ALL cells | [11] |
| PROTAC 5 | SMARCA2 | VHL | PEG-based | 78 | 46% | RKO cells | [1] |
| PROTAC 6 | SMARCA2/4 | VHL | PEG-based | 2 (SMARCA2), 5 (SMARCA4) | 77% (SMARCA2), 86% (SMARCA4) | RKO cells | [1] |
| ACBI2 | SMARCA2 | VHL | PEG-based | 1 | >90% | RKO cells | [1] |
| dBET6 | BRD4 | CRBN | PEG-based | 18 | >90% | Jurkat cells | [12] |
| 4j (ZW30441) | METTL3/14 | CRBN | Alkane chain | 440 (METTL3), 130 (METTL14) | 80% (METTL3) | MV4-11 cells | |
| PROTAC 6b | BTK | CRBN | PEG-based | <300 | 75% | - | |
| PROTAC 1015 | CDK6 | CRBN | PEG-based | ~0.08 | >90% | Jurkat cells | [13] |
Signaling Pathways
The degradation of specific target proteins by PROTACs can have a profound impact on cellular signaling pathways. Below are representations of two major signaling pathways often implicated in cancer and other diseases, which can be targeted by PROTACs.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14] Dysregulation of this pathway is a hallmark of many cancers.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling network that governs cell growth, metabolism, and survival. Its aberrant activation is frequently observed in various cancers.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined length and the presence of orthogonal functional groups allow for a modular and efficient approach to PROTAC assembly via click chemistry. The protocols and data presented in this application note provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the design, synthesis, and evaluation of novel PROTACs for therapeutic and research applications. The ability to rationally design and synthesize these powerful molecules holds immense promise for the future of medicine.
References
- 1. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of Azide-PEG12-alcohol's Hydroxyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azide-PEG12-alcohol is a versatile heterobifunctional linker commonly employed in bioconjugation and drug delivery systems. Its azide (B81097) functionality allows for efficient "click" chemistry reactions, while the terminal hydroxyl group provides a valuable handle for further chemical modification. This document outlines detailed protocols for the derivatization of the hydroxyl group of this compound into other key functional groups, including carboxylic acids, esters, aldehydes, and amines. These modifications expand the utility of this linker, enabling a wider range of conjugation strategies.
Data Presentation
The following tables summarize quantitative data for the described derivatization reactions of polyethylene (B3416737) glycol (PEG) alcohols. These protocols are adaptable for this compound, though optimization may be required.
Table 1: Oxidation of PEG-Alcohol to PEG-Carboxylic Acid
| Oxidizing Agent | Co-reagents/Catalysts | Solvent | Reaction Time (hours) | Temperature (°C) | Conversion Rate (%) | Yield (%) | Reference |
| CrO₃ | H₂SO₄ | Water | 8 | Ambient | >98 | 90-95 | [1] |
| NaOCl | TEMPO, NaBr, TBAB | CH₂Cl₂/H₂O | 1 | 0 to RT | - | - | [2] |
| Platinum | Oxygen | Water | - | 20-80 | - | 79.2-93.2 | [3] |
| Nitric Acid | - | - | - | - | Prone to ether bond cleavage | - | [4] |
| KMnO₄ | Alkaline conditions | - | - | - | Prone to ether bond cleavage | - | [4] |
Table 2: Esterification of PEG-Alcohol
| Reactant | Catalyst/Reagent | Solvent | Reaction Time (hours) | Temperature (°C) | Conversion Rate (%) | Reference |
| Fatty Acid Methyl Ester | Sodium Methoxide (B1231860) | - | 8 | 100-120 | 97.9 | [5] |
| Stearic Acid Acyl Chloride | - | - | 5 | up to 140 | 98.2 | [5] |
| Polyhydroxy Fatty Acids | None | - | 2-5 | 120-200 | - | [6] |
| Oleic Acid | p-TSA | Toluene | - | - | - | [7] |
Table 3: Conversion of PEG-Hydroxyl to PEG-Amine (via Mesylation and Azidation)
| Step | Reagents | Solvent | Reaction Time (hours) | Temperature | Yield (%) | Conversion (%) | Reference |
| 1. Mesylation | Methanesulfonyl Chloride, TEA | DCM | 16 | Ambient | - | - | [8] |
| 2. Azidation | Sodium Azide | DMF | 16 | 100°C | - | - | [8] |
| 3. Reduction | Zn, NH₄Cl | THF/H₂O | 72-150 | Reflux | 82-99 | >99 | [8] |
Note: For this compound, only the reduction step would be applicable if the desired product is Amine-PEG12-alcohol.
Table 4: Synthesis of PEG-Aldehyde from PEG-Alcohol
| Method | Key Reagents | Reported Conversion/Yield | Challenges | Reference |
| Direct Oxidation | Varies (e.g., O₂) | ~80% or lower | PEG chain decomposition | [9][10] |
| Allylation & Ozonolysis | Allyl Bromide, NaOH; O₃ | Good reproducibility | Multi-step | [11] |
| Acetal Formation & Hydrolysis | Chloroacetaldehyde diethyl acetal, NaOH; HCl | Good results | Potential for hydrate (B1144303) formation | [11] |
Experimental Protocols
Protocol 1: Oxidation of this compound to Azide-PEG12-carboxylic acid
This protocol is adapted from a method for the direct oxidation of polyethylene glycol.[1]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄, 96%)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve this compound (e.g., 1 g) in 5 mL of deionized water containing 1.6 mL of concentrated sulfuric acid.
-
In a separate container, prepare a solution of CrO₃ (1.2 electron equivalents per hydroxyl group) in 1 mL of deionized water.
-
Add the aqueous CrO₃ solution to the this compound solution.
-
Stir the resulting orange solution for 8 hours at ambient temperature. The solution will turn a green-blue color.
-
Add 5 mL of deionized water to the reaction mixture.
-
Extract the aqueous solution three times with 20 mL of CH₂Cl₂.
-
Combine the organic layers and wash twice with 5 mL of deionized water, followed by two washes with 5 mL of saturated NaCl solution.
-
Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the final product, Azide-PEG12-carboxylic acid, by adding 30 mL of diethyl ether.
-
Isolate the product by filtration and dry under vacuum.
Expected Outcome: Conversion rates are expected to be greater than 98%, with isolated yields between 90% and 95%.[1] Characterization can be performed using ¹H-NMR, MALDI-MS, and IR spectroscopy.
Protocol 2: Esterification of this compound with a Fatty Acid
This protocol describes a transesterification reaction, adapted from a method for preparing polyethylene glycol fatty acid esters.[5]
Materials:
-
This compound
-
Fatty acid methyl ester (e.g., methyl stearate), molar ratio of 1:1 to 1:2.5 (PEG-OH:ester)
-
Sodium methoxide solution (e.g., 30% in methanol)
-
Reaction flask equipped with a stirrer, thermometer, and condenser.
Procedure:
-
In the reaction flask, combine this compound and the fatty acid methyl ester.
-
Add a catalytic amount of sodium methoxide solution.
-
With stirring, apply a vacuum (-0.096 to -0.098 MPa) and heat the mixture to 100-120°C.
-
Maintain the reaction at this temperature and pressure for 8-10 hours.
-
Monitor the reaction for completion (e.g., by measuring the hydroxyl value).
-
Upon completion, cool the reaction mixture to obtain the Azide-PEG12-ester product.
Expected Outcome: High conversion rates (e.g., >97%) can be achieved with this method.[5]
Protocol 3: Conversion of this compound to Amine-PEG12-azide
This protocol is for the reduction of an azide to an amine and is adapted from a method for converting azido-terminated polyglycols.[8]
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ammonium chloride (NH₄Cl)
-
Zinc powder (Zn)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (e.g., 1 g) in THF (5 mL) in a round-bottomed flask.
-
Add deionized water (2 mL), NH₄Cl (4 molar equivalents per azide group), and Zn powder (2 molar equivalents per azide group) sequentially.
-
Attach a condenser and reflux the mixture for 72 hours with stirring.
-
Cool the reaction mixture to ambient temperature.
-
Dilute the mixture with 1 M NaOH (5 mL).
-
Extract the product with CH₂Cl₂ (5 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Amine-PEG12-azide product.
Expected Outcome: This reduction method is reported to have high isolated yields (82-99%) and end-group conversion rates of over 99%.[8]
Visualizations
Reaction Pathway for Derivatization
Caption: Reaction pathways for the derivatization of this compound.
Experimental Workflow for Oxidation to Carboxylic Acid
Caption: Workflow for the oxidation of this compound.
Logical Relationship for Bifunctional Linker Application
Caption: Application of the derivatized bifunctional linker.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3929873A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 4. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 5. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8349969B2 - Method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 10. EP2279220B1 - A method for preparing high-purity polyethyleneglycol aldehyde derivatives - Google Patents [patents.google.com]
- 11. re.public.polimi.it [re.public.polimi.it]
Application Notes and Protocols: Reaction of Azide-PEG12-alcohol with Alkyne-Modified Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy to enhance their therapeutic properties, including increased stability, solubility, and circulation half-life. The use of heterobifunctional PEG linkers, such as Azide-PEG12-alcohol, provides a versatile platform for the precise and efficient coupling of biomolecules to other entities of interest, including small molecule drugs, imaging agents, or other proteins. This is achieved through "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and biocompatible.
The two most prominent forms of click chemistry for conjugating azide-functionalized molecules like this compound with alkyne-modified biomolecules are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, the nature of the biomolecule, and the experimental context, particularly whether the reaction is performed in vitro or in living systems.
This document provides detailed application notes, experimental protocols, and comparative data for the reaction of this compound with alkyne-modified biomolecules, intended to guide researchers in selecting the optimal conjugation strategy for their needs.
Reaction Mechanisms
The core of the conjugation process is the formation of a stable triazole linkage between the azide (B81097) group of this compound and an alkyne group on a biomolecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that yields a 1,4-disubstituted triazole. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to protect the copper(I) from oxidation and enhance reaction kinetics.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), as the alkyne reaction partner. The high ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a cytotoxic copper catalyst.[3] This makes SPAAC the preferred method for bioconjugation in living cells and organisms.[4]
Data Presentation: Comparative Analysis of CuAAC and SPAAC
While specific quantitative data for the reaction of this compound with a wide range of alkyne-modified biomolecules is not extensively compiled in a single source, the following table summarizes typical reaction parameters and outcomes based on available literature for analogous systems. The presence of a PEG linker has been shown to enhance SPAAC reaction rates by approximately 31% in some cases.[5]
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Functional Group | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Catalyst Required | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use.[4] | Highly biocompatible, suitable for live-cell and in vivo studies.[4] |
| Typical Reaction pH | 4.0 - 8.0[1] | 4.0 - 9.0[1] |
| Typical Reaction Temperature | 25°C[1] | 4 - 37°C[1] |
| Typical Reaction Time | 1 - 4 hours[1] | 0.5 - 2 hours[1] |
| Typical Yield | Very High (>95%)[1] | Very High (>95%)[1] |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole[1] | 1,2,3-triazole[1] |
| Linkage Stability | Highly stable | Highly stable |
Note: Reaction times and yields are highly dependent on the specific biomolecule, concentrations of reactants, and other experimental conditions. Optimization is often necessary.
A comparative proteomics study on labeling azido-modified glycoproteins found that CuAAC had higher labeling efficiency and specificity than SPAAC for in vitro applications, identifying 229 proteins compared to 188 with SPAAC.[6][7] This suggests that for applications where biocompatibility is not a primary concern, CuAAC may offer superior performance in terms of labeling throughput.[4]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating this compound to a terminal alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for dissolving this compound
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[2] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Allow the mixture to stand for a few minutes.
-
-
Conjugation Reaction:
-
To the solution of the alkyne-modified biomolecule, add the desired molar excess of the this compound stock solution (typically 2-10 fold molar excess).
-
Add the premixed copper(I)-THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[5]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting PEGylated biomolecule using an appropriate method to remove unreacted reagents, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO)-modified biomolecule.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for dissolving this compound
Procedure:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the solution of the strained alkyne-modified biomolecule (typically 2-10 fold molar excess).
-
The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C for 0.5-2 hours. The reaction can also be performed at 4°C for overnight incubation if necessary.
-
-
Purification:
-
Purify the resulting PEGylated biomolecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity purification to remove unreacted this compound.
-
Applications in Drug Development
The conjugation of this compound to alkyne-modified biomolecules is a powerful tool in drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The PEG linker plays a crucial role in ADC design by enhancing solubility, stability, and pharmacokinetic properties, while also providing a stable connection between the antibody and the payload.[][9]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[10] The PEG linker in a PROTAC connects the target protein-binding ligand to the E3 ligase ligand, and its length and composition are critical for the formation of a productive ternary complex and subsequent protein degradation.[11]
Visualizations
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
Application Notes and Protocols for the Purification of Azide-PEG12-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the purification of molecules conjugated with Azide-PEG12-alcohol. This versatile linker is frequently utilized in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. Effective purification is critical to remove unreacted starting materials, catalysts, and other process-related impurities, ensuring the safety and efficacy of the final conjugate.
Overview of Purification Strategies
The purification of this compound conjugates often requires a multi-step approach to achieve the high levels of purity required for research and therapeutic applications. The choice of purification strategy depends on the properties of the target molecule (e.g., protein, peptide, small molecule), the scale of the purification, and the nature of the impurities.
Commonly employed techniques include:
-
Size Exclusion Chromatography (SEC): Ideal for removing smaller impurities such as unreacted PEG linker, catalyst, and reducing agents from larger protein or antibody conjugates.
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. The attachment of the neutral PEG linker can shield charged residues on a protein, altering its interaction with the IEX resin and enabling separation of PEGylated species from unreacted protein.[][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for the purification of smaller, more hydrophobic conjugates like PEGylated peptides and small molecules.[][2] It can also be used for analytical assessment of purity.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The PEG moiety can contribute to the overall hydrophobicity, allowing for separation of conjugated from unconjugated species.[][2]
A typical purification workflow may involve an initial bulk separation step using SEC, followed by a polishing step with IEX or RP-HPLC to remove closely related impurities.
Experimental Protocols
General Protocol for Click Chemistry Reaction Cleanup
This protocol describes a general procedure for the initial cleanup of a click chemistry reaction mixture to remove the copper catalyst and other small molecule reagents prior to chromatographic purification.
Materials:
-
Reaction mixture from CuAAC reaction
-
Chelating resin (e.g., QuadraSil™ AP, Chelex® 100)
-
Methanol or appropriate organic solvent
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: If the reaction is not complete, it can be quenched by the addition of a copper chelator.
-
Catalyst Removal:
-
Add the chelating resin to the reaction mixture. The amount of resin should be in excess relative to the amount of copper catalyst used.
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture to remove the resin.
-
Alternatively, for small-scale reactions, the mixture can be centrifuged, and the supernatant carefully collected.
-
-
Solvent Removal: Concentrate the filtrate or supernatant under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Pre-Chromatography Preparation: The resulting residue can be redissolved in an appropriate buffer or solvent for subsequent chromatographic purification.
Protocol for Purification of a PEGylated Protein Conjugate by Size Exclusion Chromatography (SEC)
This protocol is suitable for the initial purification of a protein conjugate to remove unreacted this compound and other small molecule impurities.
Materials:
-
Crude protein conjugate solution
-
SEC column (e.g., Sephadex® G-25, Superdex® 200, depending on the size of the protein)
-
SEC buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
HPLC or FPLC system with a UV detector
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC buffer at the desired flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter the crude protein conjugate solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the SEC buffer at a constant flow rate.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically monitored at 280 nm for proteins). The larger PEGylated protein conjugate will elute first, followed by the smaller unreacted PEG linker and other impurities.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure product.
Protocol for Purification of a PEGylated Small Molecule Conjugate by Reverse-Phase HPLC (RP-HPLC)
This protocol is designed for the high-resolution purification of small molecule conjugates.
Materials:
-
Crude small molecule conjugate
-
C18 RP-HPLC column
-
HPLC system with a UV or Charged Aerosol Detector (CAD)[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is observed.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the conjugate. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the desired product peak based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC and characterize by mass spectrometry to confirm the identity of the product.
-
Solvent Removal: Lyophilize or evaporate the solvent from the pooled pure fractions to obtain the final product.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Purification Technique | Principle | Typical Application | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[] | Removal of small molecule impurities (e.g., unreacted PEG linker, catalyst) from large biomolecule conjugates.[][2] | Mild conditions, preserves protein activity. | Low resolution for species of similar size. |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[][2] | Separation of PEGylated proteins from un-PEGylated proteins; separation of mono- from multi-PEGylated species.[][4] | High capacity and resolution. | Can be sensitive to buffer conditions (pH, ionic strength). |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[] | High-resolution purification of PEGylated small molecules and peptides.[][2] | Excellent resolution, suitable for analytical and preparative scales. | Use of organic solvents may denature some proteins. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions.[] | Purification of PEGylated proteins that are sensitive to organic solvents.[] | Maintains protein structure and activity. | Lower resolution compared to RP-HPLC. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Decision tree for selecting a purification strategy for this compound conjugates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Azide-PEG12-Alcohol Click Chemistry
Welcome to the technical support center for Azide-PEG12-alcohol click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features an azide (B81097) group for click chemistry reactions and a terminal alcohol group. The azide allows for covalent ligation with alkyne-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction.[1][2][3] This linker can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups.[1][2]
Q2: What is the fundamental principle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
The CuAAC reaction, a cornerstone of "click chemistry," is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[3][4] This reaction is highly favored for its rapid kinetics, high yields, and exceptional specificity, forming a stable 1,4-disubstituted triazole linkage.[3][5] A key advantage is its biocompatibility, as the azide and alkyne functional groups are largely inert in biological systems, allowing for the specific labeling of biomolecules.[4][5]
Q3: Why is a reducing agent, like sodium ascorbate (B8700270), necessary in my CuAAC reaction?
The active catalyst in CuAAC is the copper(I) (Cu(I)) oxidation state.[6] However, Cu(I) is readily oxidized to the inactive copper(II) (Cu(II)) state, especially in the presence of oxygen.[7][8] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce Cu(II) salts (like copper(II) sulfate) to the active Cu(I) state and to maintain the copper catalyst in the active Cu(I) state throughout the reaction.[3][6][8]
Q4: What is the role of a ligand in the CuAAC reaction?
Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation.[5][9][10] They also enhance the reaction rate and can improve the solubility of the copper catalyst, especially in aqueous media.[9][11] For biological applications where copper toxicity is a concern, ligands can help to minimize cytotoxic effects.[9][10] Common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[5][12]
Q5: Can I perform this reaction without a copper catalyst?
Yes, the reaction between an azide and an alkyne can proceed without a copper catalyst through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8] This requires the use of a strained cyclooctyne (B158145), such as DBCO or BCN, instead of a terminal alkyne.[1][2] The ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed under physiological conditions without the need for a catalyst.[8][13] However, SPAAC reactions are generally slower than CuAAC reactions.[14]
Troubleshooting Guide
This guide addresses common issues encountered during this compound click chemistry reactions.
| Symptom | Potential Cause | Suggested Solution |
| No or Low Product Yield | Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II).[7] | - Degas all solvents and reagents thoroughly by bubbling with an inert gas (Argon or Nitrogen).[7][15] - Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate).[7] - Work under an inert atmosphere if possible.[7] - Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[5][15] |
| Poor Reagent Quality: Degradation of the azide or alkyne starting materials. | - Verify the purity and integrity of your this compound and alkyne-containing molecule using analytical methods like NMR or mass spectrometry. | |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst. | - A slight excess of the alkyne-containing molecule (e.g., 1.1 to 1.5 equivalents) is often beneficial. - Ensure the correct concentration of the copper catalyst and reducing agent. A common starting point is 0.1 mM CuSO4 and 5 mM sodium ascorbate.[6] | |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | - The CuAAC reaction is versatile and can be performed in a variety of solvents, including water, DMSO, DMF, and mixtures like t-BuOH/water.[4][5] - For PEGylated molecules, aqueous-based solvent systems or polar aprotic solvents like DMF are often effective.[11][16] | |
| Multiple Spots on TLC/LC-MS (Side Products) | Alkyne Homodoupling (Glaser Coupling): A common side reaction, especially in the presence of oxygen. | - Ensure a sufficient excess of the reducing agent is present.[7] - Minimize oxygen exposure by working under an inert atmosphere and using degassed solvents.[7] |
| Side Reactions with Other Functional Groups: The reaction conditions may be affecting other sensitive functional groups on your molecules. | - Ensure the pH of the reaction is within a suitable range (typically pH 4-12 for CuAAC).[3] - Protect sensitive functional groups if necessary. | |
| Difficulty Purifying the Final Product | PEG-Related Purification Challenges: The PEG chain can lead to broad peaks and difficult separation from starting materials. | - Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[17][] - Ion-Exchange Chromatography (IEC): Can be very effective as the PEG chain can shield charges on the protein surface, altering its interaction with the stationary phase.[] - Reverse-Phase HPLC (RP-HPLC): Can be used for analytical and preparative separations. - Dialysis or Ultrafiltration: Useful for removing small molecule impurities.[17] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended)
-
Degassed solvent (e.g., DMSO/water mixture, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a clean reaction vessel, add the this compound solution.
-
Add the alkyne-containing molecule solution.
-
Add the THPTA ligand solution to the mixture.
-
Add the CuSO₄ solution. It is often recommended to pre-mix the CuSO₄ and ligand solutions for a few minutes before adding them to the reaction.[15][19]
-
Gently mix the solution.
-
-
Reaction Initiation and Progression:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
-
Flush the headspace of the reaction vessel with an inert gas and seal it.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction time can be extended if necessary.[19]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
-
Purification:
Optimized Reaction Conditions
The optimal reaction conditions can vary depending on the specific substrates. The following table summarizes some reported conditions for CuAAC reactions involving PEG linkers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Supercritical CO₂ | THF | Water/tBuOH |
| Catalyst System | Cu(II) | CuBr/PMDETA | Copper Nanoparticles |
| Ligand | None | PMDETA | PEG (as stabilizer) |
| Temperature | 35°C | 40°C | Not specified |
| Time | 24-48 hours | 48 hours | Not specified |
| Yield | 82-87%[21][22] | 84%[23] | Good yields[11] |
Visual Guides
Experimental Workflow for CuAAC Reaction
Caption: Workflow for a typical CuAAC experiment.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting logic for low yield in CuAAC reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click reaction ligands | BroadPharm [broadpharm.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. qbd.vectorlabs.com [qbd.vectorlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azide-PEG12-Alcohol Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Azide-PEG12-alcohol conjugation reactions, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Troubleshooting Guide
Low or no product yield is a common challenge in CuAAC reactions. This guide provides a systematic approach to identifying and resolving potential causes for low reaction efficiency.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields in this compound conjugation reactions.
Frequently Asked Questions (FAQs)
Reagent and Substrate Issues
Q1: How critical is the purity of my this compound and alkyne-containing molecule?
A1: The purity of your starting materials is crucial. Impurities can interfere with the catalyst or participate in side reactions, leading to lower yields. Verify the purity of your reactants using methods like NMR or mass spectrometry before starting the conjugation.
Q2: My sodium ascorbate solution has turned brown. Can I still use it?
A2: No, a brown color indicates that the sodium ascorbate has been oxidized and will no longer be effective at reducing Cu(II) to the active Cu(I) catalyst.[1] Always use a freshly prepared, colorless solution of sodium ascorbate for your reactions.[2]
Q3: What is the optimal molar ratio of azide (B81097) to alkyne?
A3: While a 1:1 stoichiometric ratio is the theoretical ideal, in practice, a slight excess (1.1 to 1.5 equivalents) of one reagent can be used to drive the reaction to completion, especially if one of the components is more precious or difficult to synthesize. For bioconjugations, it is common to use an excess of the smaller, non-biological molecule to maximize the labeling of the biomolecule.
Reaction Condition Issues
Q4: What is the best solvent for my this compound conjugation?
A4: The optimal solvent system depends on the solubility of your specific azide and alkyne reactants. For hydrophilic molecules, aqueous buffers such as phosphate-buffered saline (PBS) are commonly used.[3] For hydrophobic reactants, organic solvents like DMSO, DMF, or t-BuOH, or mixtures with water, are often necessary to ensure all components are fully dissolved.[4][5] A study using supercritical CO2 (scCO2) as a green solvent alternative has also shown high yields.[6]
Q5: My reaction is not going to completion at room temperature. Should I heat it?
A5: Yes, gentle heating (e.g., 35-60°C) can significantly increase the reaction rate without promoting significant side reactions.[1][5][6] However, at higher temperatures, side reactions such as the homo-coupling of terminal alkynes can occur.[7]
Q6: Why is it important to deoxygenate the reaction mixture?
A6: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by oxygen dissolved in the reaction mixture.[4] Deoxygenating your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for maintaining the catalytic activity and achieving high yields.[1]
Catalyst and Ligand Issues
Q7: What is the difference between using a Cu(I) and Cu(II) salt as the catalyst source?
A7: You can use a Cu(I) salt (e.g., CuBr or CuI) directly. However, Cu(I) salts are unstable and can be difficult to handle. It is more common and convenient to use a stable Cu(II) salt (e.g., CuSO₄) and add a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ.[2][7]
Q8: What is the role of a ligand in the reaction, and which one should I choose?
A8: A ligand serves two primary purposes: it stabilizes the active Cu(I) oxidation state, preventing its oxidation to Cu(II), and it can accelerate the rate of the reaction.[8][9] The choice of ligand depends on the solvent system. For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[3][7] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[7]
Q9: I am seeing a precipitate form during my reaction. What could it be?
A9: A precipitate could be your product if it is insoluble in the reaction solvent. However, it could also be a result of catalyst disproportionation or the formation of insoluble copper-alkyne complexes. In some cases, especially with complex biomolecules, the reactants themselves can aggregate.[10] It is important to analyze the precipitate to determine its identity.
Purification and Analysis Issues
Q10: How can I remove the copper catalyst from my final product?
A10: Residual copper can be problematic, especially for biological applications. It can be removed by treating the reaction mixture with a chelating agent like EDTA, followed by purification methods such as size-exclusion chromatography (SEC), dialysis, or by using a copper-chelating resin.[4][11]
Q11: I am having trouble separating my PEGylated product from unreacted PEG. What purification methods are recommended?
A11: This is a common challenge in PEGylation chemistry. Ion-exchange chromatography (IEX) is often the most effective method for separating PEGylated products from unreacted protein or other charged molecules, as the PEG chain can shield the surface charges of the molecule, altering its elution profile.[12] Size-exclusion chromatography (SEC) can separate the PEGylated product from the unreacted non-PEGylated molecule but may not be effective at removing excess unreacted PEG of a similar size.[12]
Quantitative Data on Reaction Parameters
The following tables summarize reported yields for CuAAC reactions under various conditions, compiled from multiple sources to provide a comparative overview.
Table 1: Influence of Copper Source and Ligand on CuAAC Yield
| Copper Source | Ligand | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄ | PMDTA | THF | N/A | N/A | 73 | [6] |
| Cu(CH₃COO)₂·H₂O | None | scCO₂ | 35 | 24 | 82.32 | [6] |
| CuI | None | Molten PEG2000 | 70 | Varies | 91-97 | [13] |
| Cu Nanopowder | None | Molten PEG2000 | 70 | Varies | 91-97 | [13] |
| Cu Turnings | None | Molten PEG2000 | 70 | Varies | 91-97 | [13] |
| CuSO₄ | (BimC₄A)₃ | Aqueous | N/A | N/A | 88 | [9] |
| CuSO₄ | THPTA | Aqueous | N/A | N/A | 66 | [9] |
Table 2: Effect of Solvent and Other Conditions on CuAAC Yield
| Azide Reactant | Alkyne Reactant | Solvent | Other Key Conditions | Yield (%) | Reference |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | scCO₂ | 130 bar, 0.5 C/A molar ratio | 82.32 | [6] |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | scCO₂ | 130 bar, 0.5 C/A molar ratio, 48h | 87.14 | [6] |
| Benzyl azide | Phenylacetylene | Water | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂], 0.005 mol% | 96 | [14] |
| Peptide-azide | Peptide-alkyne | DMF | Copper wire, 50°C | 100 | [5] |
| Fluorinated OPI-azide | Peptide-alkyne | CHCl₃/H₂O (1:1) | CuSO₄, NaAsc, 40°C, 3h | >75 | [5] |
Experimental Protocol: General Procedure for this compound Conjugation
This protocol provides a general starting point for the copper-catalyzed click reaction between this compound and a terminal alkyne-containing molecule. Optimization of reactant concentrations, catalyst/ligand loading, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions, or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvent reactions.
-
Reaction Solvent (e.g., degassed deionized water, PBS, or a mixture of water with DMSO or t-BuOH)
-
Inert gas (Nitrogen or Argon)
Stock Solution Preparation:
-
This compound: Prepare a stock solution of a known concentration (e.g., 10 mM) in the chosen reaction solvent.
-
Alkyne-molecule: Prepare a stock solution of a known concentration (e.g., 10 mM) in a compatible solvent.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Ligand (THPTA/TBTA): Prepare a 100 mM stock solution. THPTA can be dissolved in water, while TBTA may require DMSO or a similar organic solvent.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be prepared fresh before each use. [1]
Reaction Procedure:
-
In a reaction vial, add the this compound and the alkyne-containing molecule from their respective stock solutions. A 1:1.2 molar ratio of azide to alkyne is a good starting point.
-
Add the reaction solvent to achieve the desired final reactant concentration (typically in the range of 1-10 mM).
-
Deoxygenate the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of Cu:Ligand is often used.[8] Vortex briefly.
-
Add the catalyst/ligand premix to the deoxygenated reaction mixture. The final copper concentration is typically 0.1 to 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper sulfate.
-
Seal the reaction vial and stir at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by an appropriate analytical method such as TLC, LC-MS, or HPLC.
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Purify the product using a suitable method such as column chromatography, preparative HPLC, or dialysis, depending on the properties of the conjugate.
Visual Representation of the Experimental Workflow
Caption: A generalized workflow for a CuAAC conjugation experiment involving this compound.
References
- 1. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. axispharm.com [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azide-PEG12-alcohol in Bioconjugation
Welcome to the technical support center for Azide-PEG12-alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in bioconjugation?
A1: this compound is a versatile hydrophilic linker used in various bioconjugation applications. Its azide (B81097) group allows for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. The terminal hydroxyl group can be further derivatized or used as a point of attachment. It is commonly used in the development of antibody-drug conjugates (ADCs), PROTACs, and for PEGylating proteins and peptides to improve their solubility and pharmacokinetic properties.[1][2][3][4][5][6]
Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?
A2: The most prevalent side reactions in CuAAC involving this compound are related to the copper catalyst. These include:
-
Oxidative damage to biomolecules: The Cu(I) catalyst, especially in the presence of oxygen and a reducing agent like sodium ascorbate (B8700270), can generate reactive oxygen species (ROS). ROS can lead to the oxidation of sensitive amino acid residues such as cysteine, tyrosine, and methionine.[7][8][9]
-
Alkyne homo-coupling: Under certain conditions, terminal alkynes can undergo Glaser coupling to form diynes, a common side reaction that consumes the alkyne partner.
-
Protein aggregation and denaturation: The presence of copper ions can sometimes lead to protein aggregation or denaturation, affecting the bioactivity of the final conjugate.
Q3: How can I minimize side reactions in CuAAC with this compound?
A3: To minimize side reactions, consider the following strategies:
-
Use of accelerating ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, accelerate the reaction rate, and reduce oxidative damage to biomolecules.[10]
-
Degassing of solvents: Removing dissolved oxygen from the reaction mixture by degassing can significantly reduce the formation of ROS.
-
Use of additives: Additives like aminoguanidine (B1677879) can trap reactive byproducts generated from the oxidation of sodium ascorbate.[10]
-
Optimization of reaction conditions: Careful control of reactant concentrations, temperature, and reaction time can minimize the formation of byproducts.
Q4: Are there any known side reactions involving the terminal hydroxyl group of this compound?
A4: While the terminal hydroxyl group is generally less reactive than the azide group under typical bioconjugation conditions, it can potentially participate in side reactions. For instance, if activating agents for carboxylic acids (e.g., EDC/NHS) are used in the reaction mixture to label another part of the biomolecule, the hydroxyl group of the PEG linker could be inadvertently activated or acylated.[11][12] It is crucial to plan the conjugation strategy to avoid such cross-reactivity.
Q5: What are the potential side reactions when using this compound in Staudinger ligation?
A5: The primary side reaction in Staudinger ligation is the competing Staudinger reduction, where the intermediate aza-ylide is hydrolyzed to produce a primary amine and a phosphine (B1218219) oxide, instead of forming the desired amide bond.[][14][15][16] Another potential side reaction is the aza-Wittig reaction, which can lead to the formation of a phosphonamide byproduct, particularly with non-glycyl residues.[15] The efficiency of the ligation can be influenced by the choice of phosphine reagent and the reaction solvent.[15]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conjugation yield | Inactive catalyst | Ensure the use of a high-quality copper(I) source or freshly prepared Cu(I) from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate). Use of an accelerating ligand like THPTA is highly recommended.[10][17] |
| Low reactivity of alkyne or azide | Confirm the integrity of your this compound and alkyne-modified biomolecule. Consider optimizing the pH of the reaction buffer (typically pH 7-8). | |
| Steric hindrance | If the conjugation site is sterically hindered, consider using a longer PEG linker or a different conjugation strategy. | |
| Protein aggregation/precipitation | Copper-induced aggregation | Reduce the concentration of the copper catalyst. Screen different copper ligands. Perform the reaction at a lower temperature (e.g., 4°C). |
| Formation of intermolecular crosslinks | If the biomolecule has multiple alkyne or azide groups, control the stoichiometry to favor intramolecular conjugation. | |
| Loss of biological activity | Oxidative damage to the protein | Degas all buffers and solutions thoroughly. Use a copper-chelating ligand. Add ROS scavengers or aminoguanidine.[10] |
| Modification of critical amino acid residues | If possible, use site-specific modification to introduce the alkyne group away from the active site. | |
| Presence of unexpected byproducts | Alkyne homo-coupling | Ensure proper degassing and use of a stabilizing ligand. Adjust the stoichiometry of the reactants. |
| Side reactions with buffer components | Avoid using buffers containing thiols (e.g., DTT) or other components that can react with the catalyst or reactants. |
Staudinger Ligation
| Problem | Potential Cause | Troubleshooting Steps |
| Low ligation yield, presence of primary amine byproduct | Competing Staudinger reduction | Use an engineered phosphine reagent with an ortho-ester or -thioester to trap the aza-ylide intermediate efficiently.[][15] Optimize the solvent system; less polar solvents can sometimes favor ligation over reduction.[15] |
| Hydrolysis of the aza-ylide intermediate | Ensure the reaction is performed in an aqueous buffer to facilitate the final hydrolysis step of the ligation product, but consider that excess water can also promote the competing reduction. | |
| Formation of phosphonamide byproduct | Aza-Wittig side reaction | This is more common with non-glycyl residues. Try using a phosphinothioester reagent with electron-donating substituents on the phenyl rings.[15] |
| Slow reaction rate | Low reactivity of the phosphine or azide | Increase the concentration of the phosphine reagent (a 10- to 50-fold molar excess is common).[18] Ensure the azide group is accessible. |
| Incomplete reaction | Instability of the phosphine reagent | Some phosphines are sensitive to oxidation. Prepare phosphine solutions fresh and handle them under an inert atmosphere if necessary. |
Quantitative Data
Table 1: Comparison of Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Ligand | Relative Rate Enhancement | Key Features | Potential Side Reactions Mitigated |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | High | Water-soluble, stabilizes Cu(I), accelerates reaction.[10] | Reduces oxidative damage to biomolecules by stabilizing Cu(I) and sacrificially intercepting ROS.[10] |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Very High | Highly effective at accelerating the reaction. | Stabilizes Cu(I) against oxidation. |
| Bathophenanthroline disulfonate (BPS) | Moderate | Water-soluble, forms a stable complex with Cu(I). | Reduces copper-mediated protein damage. |
Note: The exact rate enhancement depends on the specific reactants and reaction conditions.
Experimental Protocols
Optimized Protocol for CuAAC of this compound with an Alkyne-Modified Protein
This protocol is designed to maximize conjugation efficiency while minimizing side reactions.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Degassed buffers
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration, e.g., 25 µM) and this compound (final concentration, e.g., 250 µM, 10-fold excess) in degassed buffer.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution (final concentration, e.g., 100 µM) and THPTA stock solution (final concentration, e.g., 500 µM, 5-fold excess relative to copper). Allow to incubate for 5 minutes at room temperature.
-
Add catalyst and additives: Add the catalyst premix to the reaction mixture. Then, add the aminoguanidine hydrochloride stock solution (final concentration, e.g., 5 mM).
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution (final concentration, e.g., 5 mM) to initiate the click reaction.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography or dialysis.
Visualizing Reaction Pathways
CuAAC Main Reaction and Side Reactions
Caption: Main and side reaction pathways in CuAAC.
Staudinger Ligation Main Reaction and Side Reaction
References
- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. adcreview.com [adcreview.com]
- 5. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 6. Azido-PEG12-alcohol | Benchchem [benchchem.com]
- 7. Mechanism of copper-catalyzed autoxidation of cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Aggregation Issues with Azide-PEG12-Alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the use of Azide-PEG12-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) group at one end and a hydroxyl group at the other. The PEG12 designation indicates that it has 12 ethylene (B1197577) glycol units. Its primary application is in bioconjugation, particularly in "click chemistry."[1] The azide group readily reacts with molecules containing alkyne, BCN, or DBCO groups to form a stable triazole linkage. The terminal hydroxyl group can be further modified for conjugation to other molecules. The PEG chain enhances the solubility and reduces the immunogenicity of the conjugated molecule.[2]
Q2: What are the primary causes of aggregation when using this compound conjugates?
While this compound itself is soluble in aqueous solutions, aggregation is a common issue that can arise after conjugation to biomolecules like proteins, peptides, or nanoparticles.[2] The primary causes include:
-
High Concentrations: Increased proximity of conjugate molecules at high concentrations can promote intermolecular interactions and aggregation.[3]
-
Suboptimal Reaction and Buffer Conditions: Factors such as pH, temperature, and ionic strength of the buffer can significantly impact the stability of the conjugate.[3][4] If the pH of the buffer is close to the isoelectric point (pI) of the protein conjugate, solubility is minimized, and aggregation is more likely.
-
Conformational Changes in the Conjugated Molecule: The attachment of the PEG chain can sometimes induce conformational changes in the biomolecule, exposing hydrophobic regions that can lead to self-association and aggregation.[3]
-
Increased Hydrophobicity: While the PEG chain is hydrophilic, the molecule it is conjugated to might have hydrophobic domains. The overall hydrophobicity of the conjugate can influence its tendency to aggregate.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of conjugate solutions can lead to the formation of aggregates.[3]
Q3: How can I detect and quantify aggregation of my this compound conjugate?
Several analytical techniques can be employed to detect and quantify aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate molecules based on their size. Aggregates will elute earlier than the monomeric conjugate.[5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high molecular weight bands corresponding to covalent aggregates.
-
Turbidity Measurement: A simple method to assess aggregation is to measure the absorbance of the solution at a wavelength where the conjugate does not absorb (e.g., 340-600 nm). An increase in absorbance indicates increased turbidity due to aggregation.
-
Visual Inspection: While not quantitative, visual signs like cloudiness or precipitation are clear indicators of significant aggregation.
Troubleshooting Guides
Issue 1: Aggregation Observed Immediately After Conjugation Reaction
If you observe aggregation immediately after the click chemistry reaction or subsequent purification steps, consider the following troubleshooting steps.
Troubleshooting Workflow for Immediate Aggregation
Caption: Troubleshooting workflow for immediate aggregation issues.
Corrective Actions:
-
Reduce Concentration: Perform the conjugation and purification steps at a lower concentration of the biomolecule.
-
Optimize Buffer pH: Adjust the pH of your reaction and storage buffers to be at least 1-2 units away from the isoelectric point (pI) of your protein conjugate.
-
Lower Temperature: Conduct the reaction and purification at a lower temperature, for example, 4°C, to slow down the aggregation process.[4]
-
Add Stabilizing Excipients: Incorporate additives into your buffers to enhance the stability of the conjugate.[3]
Issue 2: Conjugate is Soluble Initially but Aggregates Over Time or Upon Storage
If your conjugate is initially soluble but aggregates during storage or after freeze-thaw cycles, the following guide can help.
Troubleshooting Workflow for Storage-Related Aggregation
Caption: Troubleshooting workflow for storage-induced aggregation.
Corrective Actions:
-
Optimize Storage Buffer: Formulate a storage buffer that includes cryoprotectants and stabilizers.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the conjugate into single-use volumes before freezing.[3]
-
Determine Optimal Storage Temperature: Conduct a stability study to identify the best storage temperature (e.g., 4°C, -20°C, or -80°C).[3]
Data Presentation: Stabilizing Excipients
The addition of excipients to the reaction or storage buffer can significantly reduce aggregation. The following table summarizes common excipients and their typical working concentrations.
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 10-20% (v/v) for glycerol | Preferential exclusion, increases protein stability.[3][4] |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress protein-protein interactions and can increase solubility.[3][4] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent adsorption to surfaces.[4][6] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
Objective: To identify the optimal pH and buffer composition to minimize aggregation of the this compound conjugate.
Methodology:
-
Prepare a Series of Buffers: Prepare a range of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) and compositions (e.g., phosphate, citrate, HEPES).
-
Dilute the Conjugate: Dilute the purified this compound conjugate into each buffer to the desired final concentration.
-
Incubate: Incubate the samples under relevant conditions (e.g., room temperature or 37°C) for a defined period.
-
Monitor Aggregation: At various time points, measure the turbidity of each sample by recording the absorbance at 340 nm.
-
Analyze by SEC: For a more detailed analysis, inject an aliquot of each sample into a size-exclusion chromatography system to quantify the percentage of monomer and aggregate.
Illustrative Data for Buffer Screening:
| Buffer pH | % Monomer (Initial) | % Monomer (After 24h at 37°C) | % Aggregate (After 24h at 37°C) |
| 5.0 | 99 | 75 | 25 |
| 6.0 | 99 | 90 | 10 |
| 7.0 | 99 | 98 | 2 |
| 7.4 | 99 | 97 | 3 |
| 8.0 | 99 | 88 | 12 |
Note: This is illustrative data. Actual results will vary depending on the specific conjugate.
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effectiveness of different excipients in preventing the aggregation of the this compound conjugate.
Methodology:
-
Prepare Stock Solutions of Excipients: Prepare concentrated stock solutions of various excipients (e.g., 50% sucrose, 1 M Arginine, 1% Polysorbate 20).
-
Spike into Conjugate Solution: Add the excipient stock solutions to aliquots of the conjugate in the optimal buffer (determined from Protocol 1) to achieve the desired final concentrations.
-
Stress the Samples: Subject the samples to stress conditions that are known to induce aggregation (e.g., elevated temperature, agitation, or freeze-thaw cycles).
-
Measure Aggregation: Quantify the extent of aggregation using techniques like DLS or SEC.
Workflow for Excipient Screening
Caption: Experimental workflow for screening stabilizing excipients.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
improving solubility of Azide-PEG12-alcohol reaction products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Azide-PEG12-alcohol and its reaction products. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. It contains an azide (B81097) group at one end and a hydroxyl group at the other, connected by a 12-unit PEG chain.[1][2] Its primary use is in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3] The azide group allows for "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole linkages with alkyne-containing molecules.[1][4] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
Q2: In which solvents is this compound soluble?
Q3: What are the main challenges when working with the reaction products of this compound?
The primary challenges are often related to the purification and handling of the PEGylated products. These challenges include:
-
Product Heterogeneity: PEGylation reactions can result in a mixture of unreacted starting materials, mono-PEGylated products, and multi-PEGylated species.
-
Purification Difficulty: The similar physicochemical properties of the different PEGylated species can make chromatographic separation challenging.
-
Product Aggregation: PEGylated proteins, in particular, can be prone to aggregation, which can lead to precipitation and loss of product.
-
Solubility Issues: While PEGylation generally improves solubility, the properties of the reaction partner can sometimes lead to products with unexpected solubility profiles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound reaction products.
Reaction Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor quality of azide or alkyne: Reagents may have degraded over time. | Use fresh, high-purity reagents. Store azides and alkynes under appropriate conditions (e.g., protected from light and moisture). |
| Inactive copper catalyst (for CuAAC): The active Cu(I) catalyst can be oxidized to inactive Cu(II). | Use a freshly prepared solution of a Cu(I) source or reduce a Cu(II) salt (e.g., CuSO₄) in situ with a reducing agent like sodium ascorbate (B8700270).[4] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] | |
| Inappropriate solvent: The chosen solvent may not be optimal for the reaction. | While this compound is soluble in several solvents, the reaction partner's solubility must also be considered. A co-solvent system (e.g., DMSO/water) may be necessary.[9] | |
| Formation of a Precipitate During Reaction | Product insolubility: The final product may not be soluble in the reaction solvent. | If possible, perform a small-scale reaction first to test for product solubility. Consider using a different solvent system or a higher reaction temperature to improve solubility.[8] |
| Aggregation of starting materials or product: High concentrations can lead to aggregation. | Lower the concentration of reactants. For protein conjugations, consider adding stabilizing excipients like arginine or sucrose. | |
| Insoluble copper complexes: The copper catalyst can sometimes form insoluble complexes with the reactants. | The use of a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can help to keep the copper in solution and improve reaction efficiency.[4] |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Difficulty Separating Product from Starting Materials | Similar retention times in chromatography: The PEG chain can alter the properties of the molecule in a way that makes it difficult to separate from unreacted starting materials. | Size Exclusion Chromatography (SEC): Often a good first step to separate the larger PEGylated product from smaller unreacted molecules.[3] |
| Ion Exchange Chromatography (IEX): The PEG chain can "shield" the charges on a protein, altering its interaction with the IEX resin. This can be exploited to separate PEGylated from non-PEGylated species.[3] | ||
| Hydrophobic Interaction Chromatography (HIC): The hydrophobic character of the PEG chain can be used for separation.[3] | ||
| Product Streaking or Broad Peaks in Chromatography | Interactions with the column matrix: The PEGylated product may be interacting non-specifically with the stationary phase. | For SEC, try adding arginine to the mobile phase to reduce non-specific binding. For IEX, optimize the pH and salt gradient. For reverse-phase chromatography, a chloroform/methanol eluent system can sometimes provide better separation for PEG-containing compounds. |
| Low Product Recovery After Purification | Product precipitation: The product may not be soluble in the elution buffer. | Ensure the elution buffer is compatible with your product's solubility. Analyze fractions immediately to prevent precipitation. |
| Irreversible binding to the column: The product may be binding too strongly to the chromatography resin. | Modify the elution conditions. For IEX, increase the salt concentration. For HIC, decrease the salt concentration. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the reaction of this compound with an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., DMSO, water, or a mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in your chosen solvent.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare this solution fresh).
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne-containing molecule.
-
Add 1.2 to 2 equivalents of the this compound stock solution.
-
If using THPTA, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes to form the complex.[3]
-
Add the CuSO₄ solution (or the pre-formed complex) to the reaction mixture to a final concentration of 1-5 mol%.
-
Purge the reaction vial with an inert gas for 5-10 minutes.[8]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques such as size-exclusion, ion-exchange, or reverse-phase chromatography, depending on the properties of the final product.[3]
-
Visualizations
Caption: A general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting product solubility and precipitation issues.
References
- 1. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. axispharm.com [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 6. m-PEG12-azide, 89485-61-0 | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Purification of Biomolecules after PEGylation with Azide-PEG12-alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of excess Azide-PEG12-alcohol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a chemical reagent used in bioconjugation, specifically in "click chemistry" reactions.[1][2][3][][5] It contains an azide (B81097) group for reaction with alkynes and a hydroxyl group, all connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[6] Complete removal of the unreacted, excess this compound is critical to ensure the purity of the final product, which is essential for accurate downstream analysis and for the safety and efficacy of therapeutic molecules.
Q2: What are the common methods for removing excess this compound?
The most effective method for removing excess this compound depends on the size and properties of your target molecule. The key principle is to exploit the significant size difference between the relatively small this compound (Molecular Weight: ~572 g/mol ) and the much larger conjugated product (e.g., a protein or antibody). Common methods include:
-
Dialysis/Ultrafiltration: A straightforward method for separating molecules based on size using a semi-permeable membrane.[7][8][9]
-
Tangential Flow Filtration (TFF): A more rapid and scalable version of ultrafiltration, suitable for larger volumes.[10][11][12][13][14]
-
Size Exclusion Chromatography (SEC): A high-resolution chromatographic technique that separates molecules based on their hydrodynamic radius.[8][][16][17][][19][20][21]
-
Precipitation: This method can be used to selectively precipitate the larger product, leaving the smaller PEG reagent in the supernatant.[22][23][24][25]
For small molecule products with similar polarity to this compound, flash column chromatography may be a suitable option.[26]
Q3: How do I choose the right purification method for my experiment?
The selection of the purification method is contingent on the molecular weight of your product, the scale of your reaction, and the required final purity. The table below provides a general guide:
| Purification Method | Best Suited For | Key Advantages | Key Disadvantages |
| Dialysis / Ultrafiltration | Protein and other macromolecule products (>10 kDa) | Simple, inexpensive, and requires minimal optimization. | Can be time-consuming and may lead to sample dilution.[7] |
| Tangential Flow Filtration (TFF) | Large-scale purification of macromolecules (>10 kDa) | Fast, scalable, and allows for simultaneous concentration and buffer exchange.[10][13] | Requires specialized equipment and can have higher initial setup costs. |
| Size Exclusion Chromatography (SEC) | High-purity separation of macromolecules and analysis of PEGylation extent. | High resolution, can separate different PEGylated species.[][16][17][] | Can cause sample dilution, has a limited sample loading capacity, and can be time-consuming for large samples.[17] |
| Precipitation | Robust, high-concentration protein products. | Simple, scalable, and cost-effective.[24][25] | May risk product denaturation or co-precipitation of impurities. Requires careful optimization. |
Q4: Can I use chromatography methods other than SEC?
Yes, other chromatographic techniques can be employed, although they separate based on properties other than size.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges, altering the elution profile of the conjugated product compared to the unconjugated starting material.[7][8][] This can be effective for separating PEGylated species from the unreacted protein.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[]
-
Reversed-Phase Chromatography (RPC): Can be used for the separation of PEGylated proteins and can even separate species based on the site of PEG attachment.[27]
These methods are generally more complex to develop than size-based separations for the primary goal of removing the small this compound reagent.
Troubleshooting Guides
Scenario 1: After dialysis, I still see a significant amount of this compound in my sample.
-
Issue: The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, or the dialysis parameters are not optimal.
-
Troubleshooting Steps:
-
Verify MWCO: Ensure the MWCO of your dialysis membrane is appropriate. For a protein product, a 3.5 kDa or 5 kDa MWCO membrane should comfortably retain the protein while allowing the ~572 Da this compound to pass through.
-
Increase Dialysis Volume: Use a larger volume of dialysis buffer (dialysate). A ratio of at least 1:200 (sample volume to dialysate volume) is recommended.[9]
-
Increase Number of Buffer Changes: Perform at least three buffer changes, allowing several hours for each exchange.
-
Agitation: Gently stir the dialysate to maintain a high concentration gradient across the membrane.
-
Scenario 2: My protein product is precipitating during Tangential Flow Filtration (TFF).
-
Issue: The protein concentration may be exceeding its solubility limit, or the buffer conditions are not optimal.
-
Troubleshooting Steps:
-
Monitor Protein Concentration: If possible, monitor the protein concentration in the retentate during the TFF process.
-
Optimize Buffer: Ensure the pH and ionic strength of the buffer are suitable for maintaining the solubility of your protein at high concentrations.
-
Control Transmembrane Pressure (TMP): High TMP can lead to protein aggregation on the membrane surface. Operate at the recommended TMP for your membrane and system.
-
Consider a Different Membrane: The membrane material may be interacting with your protein. Test different membrane types (e.g., polyethersulfone, regenerated cellulose).
-
Scenario 3: Size Exclusion Chromatography (SEC) is resulting in poor separation and significant sample dilution.
-
Issue: The column choice, mobile phase, or sample loading volume may not be optimized.
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a column with a fractionation range appropriate for separating your large product from the small this compound.
-
Optimize Mobile Phase: The mobile phase should be optimized to prevent interactions between your product and the stationary phase. This may involve adjusting the salt concentration or pH.
-
Reduce Sample Volume: A smaller sample volume (typically 1-2% of the column volume) will result in better resolution. If your sample is dilute, consider concentrating it before SEC.
-
Check for Column Fouling: If the column has been used previously, it may be fouled. Follow the manufacturer's instructions for cleaning and regeneration.
-
Experimental Protocols & Visualizations
Protocol 1: Removal of Excess this compound using Dialysis
This protocol is suitable for purifying protein-PEG conjugates from unreacted this compound.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa).
-
Dialysis buffer (e.g., PBS).
-
Stir plate and stir bar.
-
Beaker or flask large enough to hold the required volume of dialysate.
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load the reaction mixture into the dialysis tubing/cassette.
-
Place the sealed tubing/cassette into a beaker containing the dialysis buffer. The volume of the buffer should be at least 200 times the sample volume.[9]
-
Place the beaker on a stir plate and stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times.
-
After the final buffer change, remove the dialysis tubing/cassette and recover the purified sample.
Caption: Workflow for removing excess this compound via dialysis.
Protocol 2: Purification via Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for purifying a PEGylated protein using SEC.
Materials:
-
SEC column with an appropriate fractionation range.
-
HPLC or FPLC system.
-
Mobile phase (e.g., filtered and degassed PBS).
-
0.22 µm syringe filter.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any particulates.
-
Inject the filtered sample onto the column. The injection volume should ideally be between 1-2% of the total column volume.
-
Run the chromatography at a constant flow rate as recommended by the column manufacturer.
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).
-
The PEGylated product, being larger, will elute first, followed by the smaller, unreacted this compound.
-
Collect fractions corresponding to the peak of the purified product.
-
Pool the relevant fractions to obtain the purified sample.
Caption: General workflow for purification using Size Exclusion Chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 73342-16-2 | BroadPharm [broadpharm.com]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. This compound|73342-16-2-Pegpharm [alphabiopharm.com]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dialysis Methods for Protein Research | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. repligen.com [repligen.com]
- 14. duoningbio.com [duoningbio.com]
- 16. researchgate.net [researchgate.net]
- 17. creativepegworks.com [creativepegworks.com]
- 19. waters.com [waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 24. biopharminternational.com [biopharminternational.com]
- 25. peg precipitation method: Topics by Science.gov [science.gov]
- 26. benchchem.com [benchchem.com]
- 27. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Triazole Linkages in PEGylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the triazole linkage formed from reagents like Azide-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole linkage formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
The 1,4-disubstituted 1,2,3-triazole ring is an aromatic heterocycle and is considered exceptionally stable.[1][2][3] Its stability is a key advantage of using "click chemistry" for bioconjugation.[1] The linkage is generally resistant to hydrolysis under both acidic and basic conditions, metabolic degradation, oxidation, and reduction.[2]
Q2: Can the triazole linkage be cleaved under biological conditions?
The 1,2,3-triazole linkage is highly resistant to enzymatic cleavage, making it a reliable linker for in vivo applications.[1] It is often used as a stable bioisostere for the more labile amide bond in peptides to increase their in vivo stability.
Q3: How does the stability of a triazole linkage compare to other common linkages in bioconjugation?
The triazole linkage is significantly more stable than many other linkages used in bioconjugation, such as esters or hydrazones, especially in biological environments.[1] This robustness makes it ideal for applications requiring long-term stability.
Q4: Does the PEG chain (e.g., PEG12) affect the stability of the triazole linkage?
While the PEG chain itself can be subject to oxidative degradation under certain conditions, there is no evidence to suggest that the presence of a PEG chain, such as in this compound, destabilizes the adjacent triazole ring. The steric and electronic properties of groups attached to the azide (B81097) and alkyne have been shown to not have a significant impact on the reaction to form the triazole.[4]
Q5: Are there any conditions under which the 1,2,3-triazole ring can be degraded?
While highly stable, extreme conditions can affect the triazole ring. For example, flash vacuum pyrolysis at 500 °C can lead to the loss of molecular nitrogen.[5] Additionally, when bonded to highly electronegative groups, the triazole ring can become more reactive.[2] However, these conditions are not typical for biomedical research or physiological environments.
Troubleshooting Guide
Issue: I suspect the triazole linkage in my PEGylated conjugate is unstable and is cleaving during my experiment.
This is a rare occurrence, as the triazole linkage is exceptionally robust. However, if you suspect instability, the following steps can help you troubleshoot the issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Extreme pH Conditions | 1. Verify the pH of all buffers and solutions used in your experiment. 2. If possible, maintain the pH between 4 and 12, where the triazole linkage is known to be highly stable. 3. If extreme pH is required, perform a control experiment with a known stable conjugate to confirm that the issue is with your molecule of interest. | Confirmation that the instability is or is not pH-dependent. |
| Presence of Strong Oxidizing or Reducing Agents | 1. Identify any strong oxidizing (e.g., high concentrations of hydrogen peroxide) or reducing agents in your experimental setup. 2. While the triazole ring is resistant to oxidation and reduction, these agents may be degrading other parts of your conjugate (e.g., the PEG chain or the conjugated biomolecule), leading to perceived instability. 3. Perform a forced degradation study (see Experimental Protocols) to assess the specific impact of these agents on your conjugate. | Determination of whether the degradation is occurring at the triazole linkage or another part of the molecule. |
| Incorrect Structural Confirmation | 1. Re-verify the successful formation of the triazole linkage in your conjugate using analytical methods such as NMR and mass spectrometry. 2. An incomplete or failed click reaction may result in unlinked components, which could be misinterpreted as linkage instability. | Confirmation that the triazole linkage was correctly formed and that the starting material is pure. |
| Photodegradation | 1. If your conjugate contains photosensitive moieties, exposure to light could be causing degradation. 2. Protect your samples from light during all experimental steps and storage. 3. Include a dark control in your experiments to assess the impact of light. | Identification of light-induced degradation as the source of instability. |
Data Presentation
While quantitative data on the half-life of the triazole linkage under specific stress conditions is not extensively documented due to its high stability, the following table summarizes its qualitative stability profile compared to other common linkages.
| Linkage | Acid Stability (0.1 M HCl) | Base Stability (0.1 M NaOH) | Oxidative Stability (e.g., 3% H₂O₂) | Enzymatic Stability |
| 1,2,3-Triazole | High | High | High | High |
| Ester | Low (hydrolyzes) | Low (hydrolyzes) | Moderate | High (susceptible to esterases) |
| Hydrazone | Low (pH-sensitive hydrolysis) | Moderate | Moderate | High |
| Amide | Moderate (requires harsh conditions) | Moderate (requires harsh conditions) | High | Low (susceptible to proteases) |
| Thioether | High | High | Moderate (can be oxidized) | High |
Experimental Protocols
Protocol: Forced Degradation Study to Assess Triazole Linkage Stability
This protocol outlines a forced degradation study to rigorously evaluate the stability of a triazole-linked compound, such as one prepared from this compound.
1. Sample Preparation:
-
Prepare a stock solution of the triazole-linked conjugate of interest in a suitable solvent (e.g., water, PBS) at a concentration of 1 mg/mL.
-
Prepare separate aliquots for each stress condition and a control sample stored at -20°C.
2. Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the sample stock solution to achieve a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the sample stock solution to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to an aliquot of the sample stock solution to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the sample stock solution at 60°C.
3. Time Points and Quenching:
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For the acidic hydrolysis samples, quench the reaction by neutralizing with an equimolar amount of NaOH.
-
For the basic hydrolysis samples, quench the reaction by neutralizing with an equimolar amount of HCl.
-
Store all quenched samples and control samples at -20°C until analysis.
4. Analysis:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to analyze the samples.
-
HPLC Method Example:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: UV at a wavelength where the conjugate absorbs, or MS for mass identification.
-
-
Quantification: Use the peak area of the intact parent compound to calculate the percentage remaining at each time point relative to the time zero sample.
-
Data Analysis: Plot the percentage of the intact conjugate remaining versus time for each stress condition. If significant degradation is observed, calculate the degradation rate constant and the half-life (t₁/₂) of the conjugate under each condition.
Mandatory Visualizations
Caption: Factors influencing the high stability of the 1,2,3-triazole linkage.
Caption: Experimental workflow for assessing triazole linkage stability.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PROTAC Synthesis with Azide-PEG12-alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Azide-PEG12-alcohol linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the azide (B81097) and alcohol functional groups on the this compound linker in PROTAC synthesis?
The this compound is a bifunctional linker designed for modular PROTAC assembly.
-
Azide Group: This functionality is primarily used for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions allow for the efficient and specific conjugation of the linker to a molecule containing an alkyne group, typically one of the PROTAC's ligands (either for the protein of interest or the E3 ligase).
-
Alcohol Group: The terminal hydroxyl group provides a versatile handle for further chemical modifications. It can be activated to introduce a variety of other functional groups or to directly couple with a carboxylic acid-containing ligand via esterification. Common activation methods include conversion to a mesylate or tosylate, which are excellent leaving groups for nucleophilic substitution reactions.[4][5][6]
Q2: Which click chemistry reaction, CuAAC or SPAAC, is more suitable for my PROTAC synthesis with this compound?
The choice between CuAAC and SPAAC depends on the specific requirements of your synthesis, particularly the sensitivity of your ligands to copper.
-
CuAAC is generally faster and uses a terminal alkyne, which is synthetically more accessible. However, the copper catalyst can be toxic to cells, which is a consideration if the reaction is performed in a biological context.[][8] For purely chemical synthesis, CuAAC is often preferred for its efficiency.
-
SPAAC is a copper-free click chemistry method, making it highly biocompatible.[][9] It is ideal for synthesizing PROTACs with sensitive ligands or for applications involving live cells. The main drawback is that it requires a strained cyclooctyne, which is bulkier and may have slower reaction kinetics compared to CuAAC.[][9]
Q3: How does the PEG12 linker affect the properties of my final PROTAC molecule?
Polyethylene glycol (PEG) linkers, such as the one in this compound, offer several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[10][11][12]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane. However, there is an optimal PEG length, and excessive length can hinder permeability.[10][13]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[14][15][16]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Click Chemistry Reaction (CuAAC)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). Ensure all solutions are freshly prepared and deoxygenated. |
| Ligand Inhibition of Copper | Some ligands, particularly those with coordinating functional groups (e.g., thiols, certain heterocycles), can chelate and deactivate the copper catalyst. Increase the catalyst loading or use a copper-coordinating ligand like TBTA or THPTA to stabilize the Cu(I) state. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the reaction solvent. A mixture of solvents, such as t-BuOH/H₂O or DMSO, can be effective. |
| Steric Hindrance | If the alkyne group on your ligand is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time. |
Problem 2: Difficulty in Activating the Terminal Alcohol
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction (Mesylation/Tosylation) | Ensure anhydrous conditions, as water will quench the mesyl chloride or tosyl chloride. Use a dry, non-protic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Use a slight excess of the activating agent and a suitable base (e.g., triethylamine (B128534), pyridine).[6] |
| Side Reactions | The azide group is generally stable to mesylation and tosylation conditions. However, if your other ligand contains sensitive functional groups, consider using a milder activating agent or protecting the sensitive groups. |
| Difficult to Handle Reagents | Mesyl chloride and tosyl chloride are moisture-sensitive and corrosive. Handle them in a fume hood with appropriate personal protective equipment. |
Problem 3: Unwanted Reduction of the Azide Group
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Non-selective Reducing Agents | If you need to perform a reduction elsewhere in your molecule, be aware that many common reducing agents (e.g., LiAlH₄, catalytic hydrogenation with Pd/C) will reduce the azide to an amine.[17][18] |
| Chemoselective Reduction Needed | If you intend to reduce the azide to an amine, several chemoselective methods are available that are tolerant of other functional groups.[19][20][21] For example, the Staudinger reaction (using PPh₃ followed by water) is a mild and highly selective method.[22] |
Problem 4: Challenges in PROTAC Purification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Polarity of PEG-Containing PROTAC | PROTACs with long PEG linkers are often highly polar and may not purify well using standard normal-phase silica (B1680970) gel chromatography. |
| Use of Reverse-Phase HPLC | Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying polar molecules like PEG-containing PROTACs.[23] A C18 column with a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically effective. |
| Co-elution of Reactants and Product | Optimize the HPLC gradient to ensure good separation between your product and any unreacted starting materials or byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-functionalized ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).
-
Add a solution of copper(II) sulfate (B86663) (CuSO₄) (0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (B8700270) (0.5 eq) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC.
Protocol 2: Activation of Terminal Alcohol via Tosylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).[6]
-
Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated linker.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azide-PEG12-Tos, 1821464-56-5 | BroadPharm [broadpharm.com]
- 5. Azide/Tosyl PEG reagent, Azide-PEG12-Tos, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. chempep.com [chempep.com]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Amine synthesis by azide reduction [organic-chemistry.org]
- 22. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
preventing non-specific binding of Azide-PEG12-alcohol conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of Azide-PEG12-alcohol conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding (NSB) of this compound conjugates?
A1: Non-specific binding of PEGylated molecules, including this compound conjugates, is primarily driven by two types of molecular interactions:
-
Hydrophobic Interactions: Although polyethylene (B3416737) glycol (PEG) is generally considered hydrophilic, it possesses an amphiphilic character with a hydrophobic ethylene (B1197577) backbone.[1] This "hidden" hydrophobicity can lead to non-specific binding with hydrophobic surfaces or proteins.[1][2]
-
Electrostatic (Charge-Charge) Interactions: The overall charge of your conjugate and the interacting surfaces can lead to non-specific binding.[3][4] The azide (B81097) group in the conjugate, while generally considered to have a low pKa, could potentially carry a slight negative charge depending on the buffer pH, contributing to electrostatic interactions.
Q2: How can I test for non-specific binding in my experiment?
A2: A simple preliminary test is to run a control experiment where the this compound conjugate is introduced to the system without the specific binding partner (e.g., a bare sensor surface or a cell line that does not express the target receptor).[4][5] A significant signal in this control experiment indicates non-specific binding.
Q3: What are the most common strategies to prevent non-specific binding?
A3: The most common and effective strategies to minimize non-specific binding include:[6][7]
-
Using Blocking Agents: Pre-treating the surface with a blocking agent to saturate non-specific binding sites.
-
Adding Surfactants: Including non-ionic detergents in your buffers to disrupt hydrophobic interactions.
-
Optimizing Buffer Conditions: Adjusting the pH and salt concentration of your buffers to minimize electrostatic interactions.
-
Surface Passivation: Modifying the surface to make it more resistant to non-specific adsorption.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving non-specific binding issues with this compound conjugates.
Problem: High background signal suggesting non-specific binding.
Step 1: Identify the primary cause of non-specific binding.
The first step is to determine whether the non-specific binding is primarily due to hydrophobic or electrostatic interactions.
Step 2: Implement appropriate blocking strategies.
Based on the nature of the non-specific binding, select and optimize the appropriate blocking strategy.
Blocking Agents
Blocking agents are used to saturate unoccupied binding sites on a surface, preventing the this compound conjugate from binding non-specifically.[8][9]
| Blocking Agent | Typical Concentration | Recommended Use | Potential Issues |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | General protein blocking.[10][11] | Can cross-react with some antibodies; not ideal for phosphoprotein detection.[8] |
| Non-fat Dry Milk | 3-5% (w/v) | Cost-effective alternative to BSA.[8][11] | Not suitable for biotinylated systems or phosphoprotein detection.[8] |
| Normal Serum | 5% (v/v) | Recommended to be from the same host as the secondary antibody to reduce background.[12] | Can contain endogenous components that may interfere with the assay. |
| Fish Gelatin | 0.1-1% (w/v) | Effective for nitrocellulose and PVDF membranes.[8] | May not be as effective as BSA or milk in all situations.[8] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies | Useful for experiments requiring low protein content.[8][13] | May not be as universally effective as protein-based blockers. |
Experimental Protocol: BSA Blocking
-
Preparation of Blocking Buffer: Prepare a 1% (w/v) BSA solution in a suitable buffer (e.g., PBS or TBS).
-
Incubation: After immobilizing your primary molecule (if any), incubate the surface with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the surface thoroughly 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound BSA.[11]
Surfactants
Non-ionic surfactants are added to buffers to disrupt hydrophobic interactions.[4][9]
| Surfactant | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.01-0.1% (v/v) | Disrupts hydrophobic interactions between the conjugate and the surface.[6][14] |
| Triton X-100 | 0.1-0.5% (v/v) | Similar to Tween-20, reduces hydrophobic-based non-specific binding.[9] |
Experimental Protocol: Using Tween-20
-
Buffer Preparation: Add Tween-20 to your binding and wash buffers to a final concentration of 0.05% (v/v).
-
Application: Use these buffers throughout your experiment, including for diluting your this compound conjugate.
Buffer Optimization
Adjusting the pH and ionic strength of your buffers can significantly reduce electrostatic interactions.[3][4]
| Parameter | Recommended Adjustment | Rationale |
| pH | Adjust to the isoelectric point (pI) of your conjugate or the surface.[3][4] | Minimizes the net charge of the molecule, reducing electrostatic attraction or repulsion. |
| Salt Concentration | Increase NaCl concentration (e.g., 150-500 mM).[3][10] | Shields electrostatic charges on the conjugate and the surface, preventing their interaction. |
Experimental Protocol: Increasing Salt Concentration
-
Prepare Buffers: Prepare a series of buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Test for NSB: Perform your non-specific binding control experiment with each buffer to determine the optimal salt concentration that reduces NSB without affecting specific binding.
Surface Passivation
Surface passivation involves modifying the surface to make it inherently resistant to non-specific adsorption.
Experimental Protocol: Surface Passivation with PEG
Detailed protocols for surface PEGylation can be complex and depend on the substrate material. A common method for glass surfaces involves silanization followed by reaction with a PEG derivative. For detailed procedures, refer to specialized surface chemistry literature.[15][16]
By systematically applying these troubleshooting steps and understanding the underlying principles of non-specific binding, researchers can significantly improve the quality and reliability of their experimental data when working with this compound conjugates.
References
- 1. Hidden hydrophobicity impacts polymer immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Blocking reagents [abcam.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Surface Passivation Method for the Super-repellence of Aqueous Macromolecular Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US20120231447A1 - Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions - Google Patents [patents.google.com]
Technical Support Center: Azide-PEG12-alcohol Click Chemistry
Welcome to the technical support center for catalyst selection and troubleshooting of Azide-PEG12-alcohol click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for the click reaction between this compound and an alkyne-functionalized molecule?
A1: The most widely used and reliable catalyst for this Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a Copper(I) (Cu(I)) species.[1][2] Since Cu(I) is prone to oxidation, it is typically generated in situ from a Copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent.[1][3] Sodium ascorbate (B8700270) is the most common and effective reducing agent for this purpose.[1][4] To enhance catalyst stability and reaction efficiency, a copper-chelating ligand is crucial.
Q2: Why is a ligand necessary, and which one should I choose?
A2: Ligands are essential in CuAAC reactions for several reasons: they stabilize the catalytically active Cu(I) oxidation state, prevent copper-mediated side reactions and the generation of reactive oxygen species, and accelerate the reaction rate.[1][5][6] For aqueous or partially aqueous reactions involving biomolecules or PEGs, water-soluble ligands are preferred. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly recommended ligand due to its effectiveness in protecting biomolecules and accelerating the reaction.[1][7] Other common ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and sulfonated bathophenanthrolines.[5][8]
Q3: Can I perform this reaction without a copper catalyst?
A3: Yes, copper-free click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[9][10] This method avoids the potential cytotoxicity of copper, which is particularly advantageous for live-cell applications.[9] However, SPAAC requires the use of a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a simple terminal alkyne.[9] The high ring strain of the cyclooctyne is the driving force for the reaction with the azide (B81097), eliminating the need for a catalyst.[9]
Q4: My reaction is being performed in an organic solvent. Does this change the catalyst selection?
A4: While CuAAC can be performed in various solvents including DMF and DMSO, the core catalyst system (Cu(II) salt + reducing agent + ligand) remains effective.[5][11] For reactions in organic solvents, ligands like TBTA, which have better solubility in these environments, can be an excellent choice. Ensure your PEG-azide and alkyne substrate are soluble in the chosen solvent system.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Catalyst System: Insufficient active Cu(I) catalyst. | • Add a Ligand: If not already using one, add a copper-stabilizing ligand like THPTA or TBTA (typically at a 5:1 ligand to copper ratio).[1][6] • Increase Catalyst Loading: The reaction rate can be dependent on copper concentration, with maximal activity often seen around 250 µM Cu.[7] • Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate immediately before use, as it can degrade. |
| Poor Solubility of Reactants: The this compound or the alkyne substrate is not fully dissolved. | • Change Solvent System: Try a different solvent or a co-solvent mixture (e.g., DMSO/water, t-BuOH/water).[11] • Gentle Heating: Cautiously warm the reaction mixture to improve solubility, but be mindful of the stability of your molecules.[11] | |
| Catalyst Sequestration: Other functional groups on your substrate (e.g., thiols from cysteine residues) are binding to the copper catalyst, rendering it inactive. | • Use Excess Catalyst/Ligand: Increase the concentration of both the copper and the ligand.[1][6] • Add a Sacrificial Metal: Adding Zn(II) can sometimes occupy the binding sites, leaving the copper free to catalyze the reaction.[1][6] | |
| Reactant Degradation: The azide or alkyne functional group may be unstable under your specific reaction or storage conditions. | • Verify Reagent Integrity: Before a critical experiment, run a small-scale control reaction with simple, known-to-be-active azide and alkyne partners.[1] | |
| Presence of Multiple Products / Side Reactions | Oxidative Homocoupling of Alkyne (Glaser Coupling): The terminal alkyne reacts with itself to form a diyne. | • Increase Reducing Agent: Add a higher concentration of sodium ascorbate to maintain a reducing environment.[11] • Degas Solutions: Thoroughly degas all buffers and solvent mixtures to remove oxygen, which promotes this side reaction.[11] |
| Modification of Biomolecules: If working with proteins, reactive oxygen species generated by the catalyst system can oxidize sensitive amino acid residues (e.g., histidine). Ascorbate byproducts can also react with lysine (B10760008) or arginine. | • Use a Protective Ligand: A ligand like THPTA is crucial as it acts as a sacrificial reductant, protecting the biomolecule.[1][6] • Add Aminoguanidine: This additive can help suppress side reactions involving ascorbate byproducts.[7] | |
| Difficulty in Product Purification | Residual Copper Catalyst: The final product is contaminated with copper. | • Wash with a Chelating Agent: Wash the crude product with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions.[11] • Purification Methods: For biomolecules, size-exclusion chromatography or dialysis can be effective. For small molecules, passing the product through a short plug of silica (B1680970) gel may be sufficient.[11] |
Catalyst and Ligand Comparison
The following table summarizes common catalyst components for CuAAC reactions.
| Component | Reagent | Typical Concentration / Ratio | Key Role & Considerations |
| Copper Source | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 50 µM - 250 µM | Precursor to the active Cu(I) catalyst. Widely available and water-soluble.[7] |
| Reducing Agent | Sodium Ascorbate | 5-10 fold excess to Copper | Reduces Cu(II) to Cu(I). Should be prepared fresh. Can generate reactive oxygen species if not properly managed with a ligand.[4][10] |
| Water-Soluble Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 5:1 ratio to Copper | Recommended for bioconjugation in aqueous buffers. Accelerates the reaction and protects sensitive molecules from oxidative damage.[1][7] |
| Organic-Soluble Ligand | TBTA (Tris(benzyltriazolylmethyl)amine) | 1:1 to 5:1 ratio to Copper | Suitable for reactions in organic solvents like DMSO or for PEGylation of proteins.[12] |
Experimental Protocols
Protocol 1: General CuAAC for this compound in Aqueous Buffer
This protocol is a starting point and may require optimization for your specific alkyne substrate.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Dissolve the this compound in the same buffer to the desired concentration (a 1.2 to 2-fold molar excess over the alkyne is common).[7]
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.[1]
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use. [1]
-
-
Reaction Setup (Order of addition is critical): [4][8]
-
In a microcentrifuge tube, combine the solution of your alkyne substrate and the this compound solution.
-
Prepare the catalyst premix: In a separate tube, mix the required volume of the 20 mM CuSO₄ stock with the 50 mM THPTA stock (to achieve a 1:5 Cu:Ligand ratio). For example, mix 2.5 µL of CuSO₄ with 5.0 µL of THPTA for a final reaction. Let this mixture sit for 1-2 minutes.
-
Add the CuSO₄/THPTA premix to the tube containing the azide and alkyne. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically between 50-250 µM.[6]
-
-
Reaction and Monitoring:
-
Close the tube to minimize oxygen diffusion.[1]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.
-
Monitor the reaction progress by an appropriate technique (e.g., LC-MS, HPLC, or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, purify the conjugate using a method suitable for your molecule, such as dialysis, size-exclusion chromatography, or preparative HPLC. If residual copper is a concern, consider a wash with an EDTA solution.[11]
-
Visual Guides
Caption: Standard experimental workflow for CuAAC reactions.
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. scispace.com [scispace.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Azide-PEG12-alcohol Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of PEGylated molecules is critical in drug development and various research applications to ensure purity, identity, and consistency. This guide provides a comparative overview of mass spectrometry for the characterization of Azide-PEG12-alcohol, a heterobifunctional linker, and contrasts it with other common analytical methods. Experimental data, detailed protocols, and a workflow diagram are presented to assist researchers in selecting the most appropriate analytical strategy.
Comparison of Analytical Techniques
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is a cornerstone for the characterization of PEGylated compounds due to its high sensitivity and ability to provide precise molecular weight information. However, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | - Molecular weight determination- Polydispersity assessment- Identification of impurities and byproducts | - High sensitivity- Tolerance to some salts- Simple sample preparation- Primarily produces singly charged ions, simplifying spectra | - Potential for fragmentation- Matrix interference- Less suitable for complex mixtures without prior separation |
| ESI-MS | - Accurate molecular weight determination- Structural information via fragmentation (MS/MS)- Can be coupled with liquid chromatography (LC-MS) | - Soft ionization technique, minimal fragmentation- Suitable for analyzing complex mixtures when coupled with LC- Provides information on charge state | - Can produce multiply charged ions, leading to complex spectra- Sensitive to salts and contaminants |
| NMR Spectroscopy | - Confirmation of chemical structure- Verification of functional groups (azide, alcohol)- Quantitative analysis of purity | - Provides detailed structural information- Non-destructive | - Lower sensitivity compared to MS- Can be complex to interpret for large or heterogeneous molecules |
| HPLC | - Purity assessment- Separation of conjugates from starting materials and impurities- Quantification | - High-resolution separation- Well-established and robust method | - Does not provide structural information on its own- Requires reference standards for identification |
Mass Spectrometry Data for this compound
The theoretical molecular weight of this compound (C24H49N3O12) is approximately 571.66 g/mol . In mass spectrometry, the observed mass-to-charge ratio (m/z) will depend on the ionization method and the formation of adducts.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Adduct [M+H]+ (m/z) | Expected Adduct [M+Na]+ (m/z) | Expected Adduct [M+K]+ (m/z) |
| This compound | C24H49N3O12 | 571.66 | 572.67 | 594.65 | 610.64 |
| PEG12-alcohol (impurity) | C24H50O13 | 546.65 | 547.66 | 569.64 | 585.63 |
| Mesyl-PEG12-alcohol (intermediate) | C25H52O14S | 624.75 | 625.76 | 647.74 | 663.73 |
Note: The formation of different adducts is common in both MALDI-TOF and ESI-MS. The presence of multiple adducts of the main compound can help confirm its identity. The characteristic mass difference between adjacent PEG oligomer peaks is 44.03 Da (C2H4O).
Experimental Protocols
MALDI-TOF Mass Spectrometry
a. Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water.
-
Analyte Solution: Dissolve the this compound sample in a suitable solvent (e.g., water, methanol (B129727), or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Cationizing Agent (Optional but Recommended): Prepare a 1 mg/mL solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in the same solvent as the analyte. This promotes the formation of a single, easily identifiable adduct.
-
Spotting: Mix the analyte solution, matrix solution, and cationizing agent solution in a 1:1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and let it air dry completely.
b. Instrumentation and Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Mode: Positive ion reflector mode is typically used for increased resolution.
-
Laser: A nitrogen laser (337 nm) is commonly used. The laser intensity should be adjusted to the minimum level required to obtain a good signal and avoid fragmentation.
-
Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.
-
Data Acquisition: Acquire spectra over a mass range that includes the expected m/z values of the analyte and potential impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS)
a. Sample Preparation:
-
Solvent System: Prepare a solvent system compatible with ESI-MS, typically a mixture of water, acetonitrile, or methanol with a small amount of a volatile acid (e.g., 0.1% formic acid) or base to promote ionization.
-
Analyte Solution: Dilute the this compound sample in the chosen solvent system to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the sample solution through a 0.2 µm syringe filter to remove any particulates that could clog the ESI source.
b. Instrumentation and Analysis:
-
Instrument: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Mode: Positive ion mode is typically used.
-
Infusion: The sample can be introduced directly into the mass spectrometer via a syringe pump (direct infusion) or after separation on an LC column.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal.
-
Data Acquisition: Acquire spectra over a relevant m/z range.
Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of an this compound conjugate.
Caption: Workflow for the synthesis, purification, and multi-technique characterization of this compound.
A Comparative Guide to NMR Analysis of Azide-PEG12-Alcohol Click Chemistry Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Azide-PEG12-alcohol before and after undergoing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This analysis is crucial for researchers in drug development and bioconjugation to verify the successful formation of triazole-linked conjugates. The guide includes detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data Comparison
The successful conjugation of this compound with an alkyne-containing molecule via click chemistry can be readily monitored by ¹H and ¹³C NMR spectroscopy. The key spectral changes involve the disappearance of signals corresponding to the azide (B81097) terminus and the appearance of new signals characteristic of the newly formed 1,2,3-triazole ring.
Table 1: Comparative ¹H NMR Data
| Functional Group | This compound (Starting Material) | Triazole-PEG12-alcohol (Product) | Key Observations |
| Triazole-H | - | ~ 8.12 ppm (singlet)[1] | Appearance of a new singlet in the aromatic region confirms triazole formation. |
| -N₃-CH₂- | ~ 3.39 ppm (triplet)[2] | - | Disappearance of the triplet signal for the methylene (B1212753) group adjacent to the azide. |
| Triazole-CH₂- | - | ~ 4.60 ppm (singlet)[1] | Appearance of a new signal for the methylene group adjacent to the triazole ring. |
| PEG Backbone | ~ 3.64 ppm (multiplet)[2] | ~ 3.64 ppm (multiplet) | The main PEG backbone signal remains largely unchanged. |
| -CH₂-OH | ~ 3.5-3.7 ppm (multiplet) | ~ 3.5-3.7 ppm (multiplet) | Signal for the terminal alcohol group remains. |
| -OH | ~ 4.56 ppm (triplet, in DMSO-d₆)[3] | ~ 4.56 ppm (triplet, in DMSO-d₆) | The hydroxyl proton signal is retained. |
Table 2: Comparative ¹³C NMR Data
| Functional Group | This compound (Starting Material) | Triazole-PEG12-alcohol (Product) | Key Observations |
| Triazole-C | - | ~125 ppm & ~143 ppm | Appearance of two new signals in the aromatic region corresponding to the triazole ring carbons. |
| -N₃-CH₂- | ~ 50.6 ppm[4] | - | Disappearance of the signal for the carbon adjacent to the azide. |
| Triazole-CH₂- | - | ~ 61-62 ppm | Appearance of a new signal for the carbon adjacent to the triazole ring. |
| PEG Backbone | ~ 70.5 ppm | ~ 70.5 ppm | The main PEG backbone signal remains largely unchanged. |
| -CH₂-OH | ~ 61.7 ppm | ~ 61.7 ppm | Signal for the terminal alcohol carbon remains. |
Alternative Analytical Methods
While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information for the analysis of PEGylation reactions.
| Method | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Provides accurate molecular weight information, confirming conjugation. | Can be less quantitative and may not provide detailed structural information about the linkage. |
| Size Exclusion Chromatography (SEC) | Useful for assessing the polydispersity of the PEG conjugate and detecting the presence of unreacted starting materials. | May not be able to resolve small mass changes upon conjugation. |
| Infrared (IR) Spectroscopy | The disappearance of the characteristic azide peak (~2100 cm⁻¹) provides strong evidence of a successful reaction. | Provides limited structural information compared to NMR. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the starting material (this compound) and the purified reaction product.
Materials:
-
This compound
-
Purified triazole-PEG12-alcohol product
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve 5-10 mg of the sample (starting material or product) in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process and calibrate the ¹³C NMR spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Analyze the spectra to identify the key chemical shifts and their integrations, comparing the product spectrum to the starting material spectrum.
Workflow for NMR Analysis of this compound Reaction
Caption: Workflow for the NMR analysis of an this compound click reaction.
References
A Comparative Guide to the Purification and Analysis of Azide-PEG12-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purification and analysis of Azide-PEG12-alcohol conjugates. While direct comparative data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes information from studies on similar PEGylated compounds to offer a comprehensive overview for researchers in drug development and bioconjugation.
Introduction to this compound and the Need for High-Purity Conjugates
This compound is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3][4][5] Its azide (B81097) and alcohol functionalities allow for the sequential conjugation of two different molecules, a crucial step in the development of targeted therapeutics. The 12-unit polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the final conjugate.[6] Given the therapeutic potential of these conjugates, achieving high purity and robust analytical characterization is paramount to ensure safety and efficacy. This guide focuses on the primary methods for purification and analysis, with a spotlight on HPLC.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
HPLC is a cornerstone technique for the purification and analysis of PEGylated molecules due to its high resolution and reproducibility.[] Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are frequently utilized.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[][9] It is particularly effective for removing unreacted small molecules and aggregates from the larger PEGylated conjugate.[6]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[][10] It can resolve the desired conjugate from unreacted starting materials and other impurities with different polarities. Due to the lack of a strong UV chromophore in the PEG chain, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often necessary for accurate quantification.[11]
Alternative Purification Method: Precipitation
Precipitation is a simpler, more scalable, and often more cost-effective method for the initial purification of PEGylated compounds.[12][13] By adding a specific concentration of a precipitating agent, such as polyethylene glycol itself or salts, the desired conjugate can be selectively precipitated out of solution, leaving impurities behind. This method is particularly useful for large-scale production where the cost and time associated with chromatography can be prohibitive.[12]
Comparative Analysis: HPLC vs. Precipitation
The choice between HPLC and precipitation for the purification of this compound conjugates depends on the desired scale, purity requirements, and available resources.
| Parameter | HPLC (SEC/RP-HPLC) | Precipitation |
| Purity | Very High (>98%)[14] | Moderate to High (85-95%) |
| Yield | Moderate to High (70-90%) | High (>90%)[13] |
| Resolution | High (can separate isomers)[] | Low |
| Scalability | Limited | High |
| Cost | High | Low |
| Time | Time-consuming | Rapid |
| Complexity | High | Low |
Experimental Protocols
Protocol 1: RP-HPLC Purification and Analysis of an this compound Conjugate
This protocol is a general guideline and should be optimized for the specific conjugate.
-
Sample Preparation: Dissolve the crude conjugate reaction mixture in the initial mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or CAD.
-
-
Data Analysis: Identify the peak corresponding to the this compound conjugate based on retention time. Collect the corresponding fractions for purified product. For analysis, integrate all peaks and calculate the area percentage to determine purity.
Protocol 2: Precipitation Purification of an this compound Conjugate
This protocol is a general starting point and the optimal PEG concentration and incubation time should be determined empirically.
-
Preparation: Prepare a 50% (w/v) stock solution of PEG 8000 in a suitable buffer (e.g., phosphate-buffered saline).
-
Precipitation: To the crude reaction mixture, slowly add the PEG 8000 stock solution to a final concentration of 10-20% (w/v) while gently stirring on ice.
-
Incubation: Incubate the mixture on ice for 1-4 hours to allow for complete precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.
-
Isolation: Carefully decant the supernatant. The pellet contains the purified conjugate.
-
Resuspension: Resuspend the pellet in a minimal volume of a suitable buffer for downstream applications or further analysis.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the synthesis and purification of this compound conjugates.
Caption: Logical comparison of HPLC and Precipitation for conjugate purification.
Conclusion
Both HPLC and precipitation are viable methods for the purification of this compound conjugates, each with distinct advantages and disadvantages. HPLC, particularly RP-HPLC with ELSD or CAD, offers superior resolution and yields a product of very high purity, making it the method of choice for analytical purposes and for obtaining highly pure material for preclinical studies.[15] In contrast, precipitation is a more economical and scalable technique, well-suited for initial purification steps and for applications where ultra-high purity is not the primary concern.[13] The selection of the optimal purification strategy should be guided by a careful consideration of the specific requirements of the research or development project, including the desired purity, scale, and budget.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scielo.br [scielo.br]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Comparison of five polyethylene glycol precipitation procedures for the RT-qPCR based recovery of murine hepatitis virus, bacteriophage phi6, and pepper mild mottle virus as a surrogate for SARS-CoV-2 from wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyethylene glycol precipitation is an efficient method to obtain extracellular vesicle-depleted fetal bovine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
A Comparative Guide to Azide-PEG12-alcohol and Other PEG Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and overall performance of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools due to their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of conjugated molecules.[1][2] Among the diverse array of available PEG linkers, Azide-PEG12-alcohol has emerged as a versatile option, primarily utilized in "click chemistry" applications.
This guide provides an objective comparison of this compound with other commonly employed PEG linkers, supported by a review of available data and detailed experimental methodologies.
Overview of this compound
This compound is a heterobifunctional PEG linker featuring a terminal azide (B81097) group (-N₃) and a hydroxyl group (-OH), separated by a 12-unit polyethylene glycol chain.[3] The azide group serves as a reactive handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry".[4][5] These reactions form a stable triazole linkage.[6] The terminal hydroxyl group offers a site for further chemical modification. The PEG12 chain imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting conjugate.[1]
Comparison of Key Performance Parameters
The selection of a PEG linker is a critical decision that influences the entire drug development process. The following tables provide a summary of qualitative and available quantitative data to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head quantitative comparisons under identical conditions are limited in the literature; therefore, the data presented is a synthesis from various studies on similar molecular structures and conjugation methods.
Table 1: Comparison of Functional Groups and Reaction Chemistries
| Linker Type | Functional Group | Reaction Chemistry | Target Residue/Molecule | Resulting Linkage | Key Features |
| Azide-PEG-Alcohol | Azide (-N₃) | Click Chemistry (CuAAC, SPAAC) | Alkyne-modified molecules | 1,2,3-Triazole | High specificity, bioorthogonal, stable linkage.[6][7] |
| NHS-PEG-Alcohol | N-Hydroxysuccinimide (NHS) Ester | Amine-reactive acylation | Primary amines (e.g., Lysine) | Amide | Well-established, efficient reaction with primary amines.[8] |
| Maleimide-PEG-Alcohol | Maleimide | Thiol-reactive Michael addition | Thiols (e.g., Cysteine) | Thioether | Highly specific for thiol groups. |
| Alkyne-PEG-Alcohol | Alkyne | Click Chemistry (CuAAC, SPAAC) | Azide-modified molecules | 1,2,3-Triazole | Complementary to azide-functionalized linkers for click chemistry. |
Table 2: Comparative Performance Characteristics of Linkages
| Characteristic | Triazole (from Azide-PEG) | Amide (from NHS-PEG) | Thioether (from Maleimide-PEG) |
| Stability | Highly stable; resistant to hydrolysis, oxidation, and enzymatic cleavage.[6][9] | Highly stable under physiological conditions. | Generally stable, but can be susceptible to retro-Michael reaction, leading to deconjugation. |
| Reaction Efficiency | High to quantitative yields, often under mild conditions.[7] | Generally high yields, but can be sensitive to pH and hydrolysis of the NHS ester.[8] | High efficiency with thiols at neutral pH. |
| Bioorthogonality | Excellent; azide and alkyne groups are largely unreactive in biological systems.[7] | Moderate; NHS esters can react with other nucleophiles, though reaction with primary amines is favored. | Good; maleimides are highly selective for thiols over other functional groups at neutral pH. |
| In Vivo Performance | Contributes to high in vivo stability of the conjugate.[9] | Forms a stable linkage suitable for in vivo applications. | Potential for linker instability in vivo due to exchange reactions with thiols like glutathione. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are general protocols for key bioconjugation reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azide-PEG-Alcohol
Objective: To conjugate an alkyne-modified protein with Azide-PEG-Alcohol.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare stock solutions of 20 mM CuSO₄ in water, 100 mM THPTA in water, and 1 M sodium ascorbate in water (prepare fresh).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.
-
In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using SEC.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and assess purity. Mass spectrometry can be used for more detailed characterization.
-
Protocol 2: NHS Ester-Mediated Amine Coupling
Objective: To PEGylate a protein using an NHS-activated PEG linker.
Materials:
-
Protein with accessible primary amines
-
NHS-PEG-linker
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or SEC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare a stock solution of the NHS-PEG-linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the NHS-PEG-linker stock solution to the protein solution to achieve a 5-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by SEC.
-
-
Characterization:
-
Confirm PEGylation and purity using SDS-PAGE and other analytical techniques.
-
Protocol 3: Maleimide-Mediated Thiol Coupling
Objective: To conjugate a maleimide-PEG linker to a thiol-containing protein.
Materials:
-
Protein with a free thiol group (e.g., from a cysteine residue)
-
Maleimide-PEG-linker
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP), if necessary to reduce disulfide bonds
-
Purification system (e.g., SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the thiol-free buffer.
-
If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the Maleimide-PEG-linker in DMSO.
-
Add the maleimide-PEG-linker to the protein solution (10-20 fold molar excess).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate from unreacted linker using SEC.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE and other relevant methods.
-
Mandatory Visualizations
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound via click chemistry.
Caption: Solid-phase synthesis workflow for PROTACs utilizing an Azide-PEG12 linker.
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a reliable method for linking molecules through the highly stable triazole ring formed via click chemistry. Its primary advantages lie in the high specificity and bioorthogonality of the azide-alkyne reaction, which allows for clean and efficient conjugations, even in complex biological mixtures.
When compared to other common PEG linkers, such as those functionalized with NHS esters or maleimides, the choice ultimately depends on the specific application and the available functional groups on the biomolecule of interest. For targeting primary amines, NHS-PEG linkers remain a straightforward and effective option. For site-specific conjugation to cysteine residues, maleimide-PEG linkers are the standard choice, although the stability of the resulting thioether bond should be considered for in vivo applications.
The incorporation of a PEG12 spacer in all these linkers provides a beneficial balance of hydrophilicity and length for many applications, helping to improve the biophysical properties of the resulting conjugates. As the field of bioconjugation continues to advance, the strategic selection of the appropriate linker will remain a critical factor in the development of next-generation therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Azide-PEG12-alcohol in Modern Bioconjugation
In the landscape of bioconjugation, precision, stability, and biocompatibility are paramount. For researchers, scientists, and drug development professionals, the choice of a chemical linker can dictate the success of a therapeutic or diagnostic agent. Azide-PEG12-alcohol has emerged as a highly versatile and advantageous linker, offering a unique combination of properties that streamline the synthesis of complex biomolecules. This guide provides an objective comparison of this compound with other linking technologies, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.
Core Advantages of this compound
This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a primary alcohol. This structure combines the benefits of a discrete polyethylene (B3416737) glycol (PEG) chain with the highly specific reactivity of an azide, making it an exceptional tool in bioconjugation.
The primary advantages of this linker include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the 12-unit PEG chain significantly improves the water solubility of hydrophobic molecules, a common challenge in drug development. This property helps to prevent aggregation of the final bioconjugate, which is crucial for maintaining its biological activity and ensuring proper formulation.[1][2]
-
Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is well-known to reduce the immunogenicity of therapeutic proteins and peptides. The PEG12 chain can help to shield the bioconjugate from the host's immune system, potentially leading to a longer circulation half-life and reduced adverse effects.[2]
-
Bioorthogonal Reactivity: The azide group is a key player in "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Azides are essentially absent in biological systems, ensuring that the conjugation reaction proceeds only with a specifically introduced reaction partner (an alkyne or a cyclooctyne), without cross-reactivity with other biological molecules.[4]
-
Versatile Conjugation Chemistries: this compound can participate in two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and robust reaction that forms a stable triazole linkage. While effective, the potential toxicity of the copper catalyst makes it more suitable for in vitro applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry that utilizes a strained cyclooctyne (B158145) (like DBCO or BCN) to react with the azide. This reaction is ideal for in vivo applications and for use with sensitive biological samples where copper toxicity is a concern.[6][7]
-
-
Defined Spacer Length: The discrete PEG12 linker provides a well-defined and flexible spacer arm between the conjugated molecules. This precise spacing can be critical for maintaining the biological activity of both molecules by minimizing steric hindrance. Shorter PEG chains are often preferred for creating compact conjugates, while longer chains can provide greater solubility and an extended in vivo half-life.[2]
-
Dual Functionality for Sequential Conjugation: The presence of both an azide and an alcohol group allows for a controlled, stepwise conjugation strategy. The alcohol can be modified to introduce another reactive group, enabling the synthesis of more complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6]
Performance Comparison: this compound vs. Alternatives
The choice of linker length and type is a critical parameter in the design of bioconjugates. The following tables summarize experimental data comparing the performance of different PEG linkers in the context of Antibody-Drug Conjugates (ADCs).
Impact of PEG Linker Length on ADC Efficacy
This table summarizes data from a study investigating the effect of PEG chain length on the efficacy of an ADC in tumor-bearing mice. The data highlights a significant improvement in tumor growth inhibition with longer PEG chains.
| Linker | Plasma Exposure (AUC) | Tumor Exposure (AUC) | Tumor Weight Reduction |
| Non-PEGylated | Baseline | Baseline | 11% |
| PEG2 | Increased | Increased | 35-45% |
| PEG4 | Increased | Increased | 35-45% |
| PEG8 | Significantly Increased | Significantly Increased | 75-85% |
| PEG12 | Significantly Increased | Significantly Increased | 75-85% |
| PEG24 | Significantly Increased | Significantly Increased | 75-85% |
| (Data adapted from a study on ADCs with side-chain PEGylated drug-linkers in a xenograft mouse model.[8]) |
The study found that ADCs with 8, 12, and 24 PEG units in the linker had significantly higher tumor-to-plasma exposure ratios and resulted in a greater reduction in tumor weight compared to those with shorter PEG chains.[8]
Comparison of PEG Linker Length on Affibody-Based Drug Conjugate Properties
This table presents data from a study comparing an affibody-based drug conjugate with no PEG linker to conjugates with 4 kDa and 10 kDa PEG linkers.
| Linker | Half-Life Extension (vs. No PEG) | In Vitro Cytotoxicity Reduction (vs. No PEG) |
| No PEG | 1x | 1x |
| 4 kDa PEG | 2.5x | 4.5x |
| 10 kDa PEG | 11.2x | 22x |
| (Data adapted from a study on ZHER2-affibody-MMAE conjugates.[9][10]) |
While a longer PEG chain significantly extended the circulation half-life, it also reduced the in vitro cytotoxicity. However, the prolonged half-life was found to be more critical for improving the overall therapeutic efficacy in an animal model.[9]
Experimental Protocols
The following are representative protocols for the use of this compound in bioconjugation.
Protocol 1: General Protein Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of an azide-functionalized protein (prepared using an NHS-ester-PEG-azide linker) with a DBCO-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-containing molecule (e.g., DBCO-dye) dissolved in DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Azide-Functionalized Protein: React the protein with an appropriate molar excess of an NHS-ester-PEG-azide linker to introduce the azide groups. Purify the protein to remove unreacted linker using dialysis or a desalting column.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 3 to 10-fold molar excess of the DBCO-containing molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2-16 hours. The optimal time will depend on the specific reactants.
-
Purification: Remove the excess DBCO-reagent by dialysis, size-exclusion chromatography, or a desalting column.
-
Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol outlines a two-step process for creating an ADC, where the this compound linker is first attached to the drug and then conjugated to the antibody.
Step 1: Preparation of Azide-PEG12-Drug Conjugate
-
Activate the Drug: If the drug contains a carboxylic acid, activate it using a standard coupling reagent like HATU or EDC/NHS.
-
Couple to Linker: React the activated drug with the alcohol end of this compound. This may require prior modification of the alcohol to an amine or other reactive group.
-
Purification: Purify the Azide-PEG12-Drug conjugate using chromatography (e.g., HPLC).
Step 2: Conjugation to the Antibody
-
Introduce an Alkyne Handle on the Antibody: Modify the antibody to introduce a terminal alkyne or a strained cyclooctyne (e.g., DBCO). This can be achieved by reacting lysine (B10760008) residues with an NHS-ester-alkyne or NHS-ester-DBCO reagent.
-
Click Chemistry Reaction: React the alkyne-modified antibody with the Azide-PEG12-Drug conjugate. For a terminal alkyne, use a CuAAC reaction. For a DBCO-modified antibody, use a SPAAC reaction.
-
Purification and Characterization: Purify the final ADC using protein A chromatography or size-exclusion chromatography to remove unreacted drug-linker and aggregated protein. Characterize the ADC to determine the drug-to-antibody ratio (DAR).
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key workflows and mechanisms involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. nbinno.com [nbinno.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of Heterobifunctional Protein Fusions Using Copper-Free Click Chemistry and the Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azide-PEG12-alcohol and Its Shorter and Longer Chain Analogs in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The use of polyethylene (B3416737) glycol (PEG) as a linker in bioconjugation and drug development is a well-established strategy to enhance the therapeutic properties of molecules such as proteins, peptides, and small molecule drugs. Azide-PEG-alcohol linkers are particularly valuable due to their terminal azide (B81097) and hydroxyl groups, which allow for versatile "click" chemistry and further derivatization. This guide provides an objective comparison of Azide-PEG12-alcohol with its shorter (e.g., PEG4, PEG8) and longer (e.g., PEG24) chain counterparts, supported by experimental data, to aid researchers in selecting the optimal linker for their specific application.
The length of the PEG chain is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate, including its solubility, stability, pharmacokinetics, and biodistribution.[1][2]
Impact of PEG Chain Length on Physicochemical Properties
The length of the PEG linker directly affects the overall size and hydrophilicity of the conjugated molecule. Longer PEG chains generally lead to increased hydrodynamic volume and water solubility.[3] This can be particularly advantageous for hydrophobic drugs, improving their formulation and bioavailability.
Performance in Drug Delivery and Bioconjugation: A Comparative Analysis
The choice of PEG linker length has profound implications for the performance of bioconjugates, particularly in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody. The length of the PEG linker can influence the stability, pharmacokinetics, and efficacy of the ADC.[4][5]
A study investigating the effect of PEG chain length on ADC tumor and tissue distribution in xenograft mice provides valuable quantitative insights. The study compared ADCs with drug-linkers containing 2, 4, 8, 12, and 24 PEG units.[6]
Table 1: Effect of PEG Chain Length on ADC Plasma Exposure, Tumor Exposure, and Efficacy [6]
| PEG Chain Length (Number of Units) | Relative Plasma Exposure (AUC) | Relative Tumor Exposure (AUC) | Tumor Weight Reduction (%) |
| 0 (Non-PEGylated Control) | Baseline | Baseline | 11% |
| 2 | Increased | Increased | 35-45% |
| 4 | Increased | Increased | 35-45% |
| 8 | Significantly Increased | Significantly Increased | 75-85% |
| 12 | Significantly Increased | Significantly Increased | 75-85% |
| 24 | Significantly Increased | Significantly Increased | 75-85% |
The data clearly indicates that increasing the PEG chain length leads to higher plasma and tumor exposure.[6] Notably, a significant enhancement in efficacy was observed with ADCs containing 8, 12, and 24 PEG units compared to those with shorter chains.[6] This suggests that for this particular ADC, a longer PEG chain, such as that in this compound, provides a more favorable therapeutic window.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC plays a crucial role in optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase) and influencing cell permeability.[7][8]
The flexibility and length of the PEG linker can impact the ability of the PROTAC to adopt a conformation that is favorable for ternary complex formation and cell membrane traversal.[9] While longer PEG chains can increase solubility, they may also lead to a larger molecule with reduced permeability.[10] Studies have shown that there is often an optimal linker length for maximal degradation efficiency, with both shorter and longer linkers resulting in reduced potency.[8][11] For instance, in a series of BRD4-targeting PROTACs, the linker length was systematically varied, and a clear optimal range was identified.[8]
Experimental Protocols
Synthesis of Azide-PEG-Alcohol
A general two-step synthesis for azide-terminated PEGs involves the mesylation of the terminal hydroxyl group followed by displacement with sodium azide.[12][13][14]
Materials:
-
α-Methoxy-ω-hydroxy-PEG (or α,ω-dihydroxy-PEG)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Mesylation: Dissolve the starting PEG-alcohol in dry CH2Cl2 with Et3N at -10°C. Add MsCl dropwise and allow the reaction to warm to room temperature overnight.[12]
-
Wash the reaction mixture with water and brine. Dry the organic phase and concentrate to obtain the PEG-mesylate.[12]
-
Azidation: Dissolve the PEG-mesylate in ethanol and add an excess of NaN3. Reflux the mixture for 12 hours.[12]
-
After cooling, concentrate the solution and dissolve the residue in CH2Cl2. Wash with water, dry the organic phase, and concentrate to yield the Azide-PEG-alcohol.[12]
PROTAC-Mediated Protein Degradation Analysis by Western Blot
This protocol is used to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[15][16][17]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (or a vehicle control) for a specified time (e.g., 24 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[15]
-
SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.[15]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[15]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[15]
Visualizations
PROTAC Mechanism of Action
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives | MDPI [mdpi.com]
- 13. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating Azide-PEG12-Alcohol Conjugate Activity
For researchers, scientists, and drug development professionals, the precise validation of a bifunctional linker's activity is paramount to the success of complex bioconjugates like antibody-drug conjugates (ADCs), PROTACs, or targeted imaging agents. The Azide-PEG12-alcohol linker is a heterobifunctional tool that offers a discrete-length polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) handle for bioorthogonal "click" chemistry, and a terminal alcohol group for further functionalization.
This guide provides an objective comparison of functional assays used to validate the activity of conjugates synthesized with an this compound linker against common alternatives. The "activity" of the linker is defined by its ability to efficiently conjugate a payload to a target biomolecule while preserving the biological function of the parent molecule and imparting favorable pharmacokinetic properties.
Comparative Data of Linker Performance
The choice of linker technology, including the length of the PEG chain and the nature of the reactive groups, directly impacts the stability, potency, and therapeutic index of the final bioconjugate. The following tables summarize key quantitative data comparing the performance of different linker types, with this compound serving as a representative example of a mid-length, non-cleavable PEG linker used in a click chemistry context.
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Antibody-Drug Conjugates with Different Linker Chemistries
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (nM) | Reference Insight |
| Azide-PEG-Alkyne (Click) | Azide-PEG12 | MMAE | HER2-positive (BT-474) | ~25-90 | Click chemistry provides stable triazole linkage. PEG length can influence potency; longer PEGs may slightly decrease cytotoxicity.[1] |
| Non-Cleavable Thioether | SMCC | MMAE | HER2-positive (BT-474) | ~15-50 | Highly stable in plasma, relies on lysosomal degradation of the antibody to release payload.[2][3] |
| Enzymatically Cleavable | Valine-Citrulline (VC) | MMAE | HER2-positive (BT-474) | ~5-30 | Designed for cleavage by lysosomal enzymes (e.g., Cathepsin B) inside the target cell, allowing for potent payload release and potential bystander effect.[2] |
| Unconjugated Drug | Free MMAE | MMAE | HER2-positive (BT-474) | <1 | Demonstrates baseline potency of the cytotoxic agent but lacks targeting, leading to high systemic toxicity.[1] |
| Note: IC50 values are representative and can vary based on the specific antibody, payload, conjugation method, and cell line used. |
Table 2: Impact of PEG Linker Length on Conjugate Properties
| Property | Short PEG (e.g., PEG4) | Mid-Length PEG (e.g., PEG12) | Long PEG (e.g., PEG24+) | Reference Insight |
| In Vitro Potency (IC50) | Generally higher potency | Moderate potency | May show reduced potency | Longer PEG chains can create steric hindrance, potentially lowering binding affinity or cell uptake.[1][4] |
| Plasma Stability / Half-Life | Moderate | Good | Excellent | PEGylation is a well-known strategy to increase circulation half-life and reduce immunogenicity.[1][5][6] |
| Hydrophobicity / Aggregation | Higher risk of aggregation | Reduced aggregation | Low risk of aggregation | The hydrophilic nature of PEG reduces the tendency for hydrophobic conjugates to aggregate.[7] |
| Tumor Accumulation | Good | Often Optimal | May be enhanced | Longer linkers can sometimes improve tumor penetration and accumulation in vivo.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are protocols for key experiments cited in the validation of an this compound conjugated biomolecule, such as an antibody.
Protocol 1: Synthesis of an Antibody-Drug Conjugate via Click Chemistry
This protocol describes a two-step process: first, modifying an antibody with an alkyne handle, and second, conjugating an azide-functionalized payload (prepared using this compound) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
1. Antibody Modification with an Alkyne Handle:
-
Materials : Monoclonal antibody (mAb) in PBS, DBCO-PEG4-NHS ester (or other alkyne-NHS ester), Zeba™ Spin Desalting Columns.
-
Procedure :
-
Adjust the pH of the mAb solution (2-5 mg/mL) to 8.0-8.5.
-
Add a 10-fold molar excess of DBCO-PEG4-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted NHS ester using a desalting column equilibrated with PBS.
-
Characterize the alkyne-modified antibody using MALDI-TOF MS to confirm modification.
-
2. Click Chemistry Conjugation:
-
Materials : Alkyne-modified mAb, Azide-PEG12-Payload, Copper(II) Sulfate, THPTA ligand, Sodium Ascorbate.
-
Procedure :
-
To the alkyne-modified mAb, add the Azide-PEG12-Payload at a 5 to 10-fold molar excess over the antibody.
-
In a separate tube, prepare the copper catalyst solution by mixing Copper(II) Sulfate and THPTA ligand in a 1:5 molar ratio in water.
-
Add the catalyst solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1-2 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst components.[9]
-
Protocol 2: Cell Viability (IC50) Assay
This assay determines the concentration of an ADC required to inhibit the growth of a target cancer cell line by 50%.
1. Cell Plating:
-
Plate target cells (e.g., HER2-positive BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
2. ADC Treatment:
-
Prepare a serial dilution of the purified ADC, the unconjugated antibody (isotype control), and the free cytotoxic payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the various dilutions to the wells. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
3. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the untreated control wells and plot the results as percent viability versus log[concentration].
-
Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic model).
Protocol 3: Flow Cytometry Binding Assay
This assay validates that the conjugation process has not compromised the antibody's ability to bind to its target antigen on the cell surface.
1. Cell Preparation:
-
Harvest target cells and wash them with FACS buffer (PBS with 1% BSA).
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
2. Staining:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add the ADC and unconjugated antibody at a saturating concentration (e.g., 10 µg/mL). Include an isotype control.
-
Incubate on ice for 1 hour.
-
Wash the cells three times with cold FACS buffer by centrifuging and resuspending.
-
Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) that recognizes the primary mAb.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells three times with cold FACS buffer.
3. Analysis:
-
Resuspend the cells in 200 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population. A high fluorescence signal indicates preserved binding activity.[4]
Visualizations of Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for ADC synthesis and validation.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Decoding Efficiency: A Comparative Guide to Azide-PEG12-Alcohol Labeling
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal (B13267) of chemical strategies, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands out for its high efficiency and specificity.[1] This guide provides a comparative analysis of Azide-PEG12-alcohol, a popular labeling reagent, offering insights into its performance and outlining the experimental protocols necessary for its successful application.
At the heart of this technology is the covalent attachment of a polyethylene (B3416737) glycol (PEG) linker to a biomolecule. PEG linkers are prized for their ability to enhance the solubility and stability of the resulting conjugate, as well as reduce its immunogenicity.[2] The azide (B81097) functional group on the PEG linker allows for its highly specific reaction with an alkyne-modified biomolecule, forming a stable triazole linkage.
Performance Comparison of Azide-PEG Linkers
Direct, head-to-head quantitative comparisons of the labeling efficiency of this compound against other azide-PEG linkers with varying PEG lengths are not extensively documented in single studies. However, by compiling data from various sources, we can construct a representative comparison of the reaction yields and conditions for different azide-PEG linkers used in bioconjugation. The efficiency of the copper-catalyzed azide-alkyne cycloaddition is generally high, often achieving near-quantitative conversion.
It is important to note that reaction efficiency can be influenced by several factors, including the nature of the biomolecule, the concentration of reactants, the catalyst system, and the reaction buffer. The following table summarizes typical reaction conditions and outcomes for azide-PEG linkers in bioconjugation reactions.
| Linker | Biomolecule | Reaction Type | Catalyst System | Reaction Time | Conversion/Yield | Reference |
| This compound | Alkyne-modified Protein | CuAAC | CuSO₄, THPTA, Sodium Ascorbate (B8700270) | 1-2 hours | >95% | Hypothetical Data* |
| Azide-PEG4-alcohol | Alkyne-modified Peptide | CuAAC | CuSO₄, TBTA, Sodium Ascorbate | 1 hour | High | [3] |
| Azide-PEG (various lengths) | Alkyne-modified Oligonucleotide | CuAAC | Copper(I) precomplex | 30 min - 4 hours | Near quantitative | Not specified in results |
| Azide-PEG-Biotin | Alkyne-modified Protein | CuAAC | Not specified | Not specified | High | Not specified in results |
Note: The data for this compound is presented as a hypothetical, yet representative, example based on the generally high efficiency of CuAAC reactions. Researchers should optimize conditions for their specific application.
Experimental Protocol: Determining Labeling Efficiency of this compound
This section details a general protocol for labeling an alkyne-modified protein with this compound and subsequently determining the labeling efficiency using mass spectrometry.
Materials
-
Alkyne-modified protein (e.g., a protein with a genetically incorporated p-azido-L-phenylalanine)
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (10 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon® Ultra centrifugal filter units (or similar for buffer exchange)
-
HPLC or SEC system for purification (optional)
Procedure
-
Preparation of the Protein Solution:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Preparation of the Labeling Reagent Stock Solution:
-
Dissolve this compound in a compatible solvent (e.g., DMSO or water) to create a 10 mM stock solution.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound stock solution (a 10 to 50-fold molar excess over the protein is a good starting point).
-
THPTA solution (to a final concentration of 1 mM).
-
CuSO₄ solution (to a final concentration of 0.5 mM).
-
-
Vortex gently to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
-
Quenching and Purification (Optional but Recommended):
-
The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Remove excess labeling reagent and catalyst by buffer exchange using a centrifugal filter unit appropriate for the protein's molecular weight.[6] Alternatively, size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for purification.[7]
-
-
Quantification of Labeling Efficiency by Mass Spectrometry:
-
Analyze both the unlabeled and the labeled protein samples by mass spectrometry.
-
MALDI-TOF MS: Prepare the sample by mixing with a suitable matrix (e.g., sinapinic acid). Acquire the mass spectrum. The mass of the labeled protein will be higher than the unlabeled protein by the mass of the this compound that has been conjugated.
-
ESI-MS: Infuse the sample into the electrospray source. The resulting spectrum will show a distribution of charge states for both the unlabeled and labeled protein. Deconvolution of the spectrum will provide the masses of the species present.
-
Calculating Efficiency: The labeling efficiency can be determined by comparing the peak intensities or areas of the labeled protein to the total protein (labeled + unlabeled).
-
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for this compound labeling.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. enovatia.com [enovatia.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: CuAAC vs. SPAAC for Azide-PEG12-alcohol Conjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Optimal Click Chemistry Strategy
The conjugation of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, is a cornerstone of modern drug development and biotechnology. It offers numerous advantages, including improved solubility, extended circulation half-life, and reduced immunogenicity of therapeutic agents. Among the most powerful techniques for achieving this are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth, objective comparison of these two "click chemistry" methods for the conjugation of Azide-PEG12-alcohol, a commonly used PEGylating agent.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1] |
| Reaction Rate | Generally very fast (second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹).[2] | Slower than CuAAC, highly dependent on the cyclooctyne (e.g., DBCO derivatives ~0.1 - 2.0 M⁻¹s⁻¹).[3][4] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[5] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[6] |
| Reagents | Terminal alkyne, this compound, Copper(I) source (e.g., CuSO₄ with a reducing agent), Ligand (e.g., THPTA, TBTA).[7] | Strained cyclooctyne (e.g., DBCO-alkyne, BCN-alkyne), this compound.[8][9] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. | Forms a mixture of 1,4- and 1,5-disubstituted triazole isomers.[8] |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation.[10] | Some cyclooctynes can react with thiols.[11] |
| Cost | Generally lower reagent costs. | Strained cyclooctynes can be more expensive. |
| Typical Yield | Often near-quantitative under optimized conditions.[12] | Can achieve near-quantitative yields, particularly with an excess of one reagent.[13][14] |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation energy source. CuAAC relies on a copper(I) catalyst to facilitate the reaction, while SPAAC utilizes the ring strain of a cyclooctyne to drive the cycloaddition.
Experimental Protocols
Below are generalized protocols for the conjugation of this compound using both CuAAC and SPAAC. Note that optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
CuAAC Protocol
This protocol is adapted for the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer to the desired concentrations. A slight molar excess (1.1-1.5 equivalents) of the PEG reagent is often used.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ solution and THPTA ligand solution. A 1:5 molar ratio of Cu:THPTA is common.[4]
-
-
Reaction Setup:
-
In the main reaction vessel, combine the alkyne-functionalized molecule and this compound solutions.
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation:
-
Add the prepared copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Purify the PEGylated product using standard techniques like size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst.
-
SPAAC Protocol
This protocol describes the conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of sodium azide.[15]
-
Organic co-solvent (e.g., DMSO), if needed for solubility.
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used (typically <10% v/v).[15]
-
Dissolve the this compound in the reaction buffer. A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.[16]
-
-
Reaction Setup:
-
Combine the DBCO-functionalized molecule and this compound solutions in the reaction vessel.
-
-
Incubation:
-
Purification:
-
Purify the PEGylated product using standard techniques such as SEC or dialysis to remove any unreacted starting materials.
-
Discussion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.
Choose CuAAC when:
-
Speed is critical: CuAAC is significantly faster than SPAAC, making it ideal for high-throughput applications or when working with unstable molecules.[2]
-
Biocompatibility is not a primary concern: The reaction is performed in vitro on non-living materials or purified biomolecules where the copper catalyst can be effectively removed.
-
Cost is a limiting factor: The reagents for CuAAC are generally more affordable than the strained cyclooctynes required for SPAAC.
-
Regioselectivity is essential: CuAAC provides a single, well-defined product isomer.
Choose SPAAC when:
-
Biocompatibility is paramount: The absence of a cytotoxic copper catalyst makes SPAAC the gold standard for in vivo studies, live-cell imaging, and the modification of sensitive biological systems.[6]
-
Simplicity is desired: SPAAC is a one-step reaction without the need for additional catalysts or ligands.
-
The presence of a mixture of regioisomers is acceptable: For many applications, the formation of both 1,4- and 1,5-disubstituted triazoles does not impact the final product's function.
For the conjugation of this compound to small molecules or robust biomolecules in a controlled in vitro setting, CuAAC offers a rapid, efficient, and cost-effective solution. However, for applications in drug delivery systems destined for in vivo use or for the modification of sensitive biological targets, the superior biocompatibility of SPAAC, particularly with highly reactive cyclooctynes like DBCO, is the recommended approach. The inclusion of a PEG spacer on the DBCO reagent has been shown to increase reaction rates, which can help to mitigate the inherently slower kinetics of SPAAC.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Azido-PEG12-alcohol | Benchchem [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioclone.net [bioclone.net]
- 13. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 14. interchim.fr [interchim.fr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Assessing the Stability of Azide-PEG12-alcohol Synthesized PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy and druggability. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in the overall stability of the PROTAC molecule. This guide provides a comparative assessment of the stability of PROTACs synthesized using the flexible Azide-PEG12-alcohol linker against common alternative linker classes. The information presented herein, supported by experimental data and detailed protocols, aims to empower researchers in the rational design of stable and effective protein degraders.
The Stability Landscape of PROTAC Linkers
The choice of linker can significantly influence a PROTAC's susceptibility to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes in the liver. This can impact the molecule's half-life and overall exposure. While flexible linkers like polyethylene (B3416737) glycol (PEG) chains, including the 12-unit PEG linker derived from this compound, are widely used due to their ability to facilitate the formation of a productive ternary complex, they can be more prone to metabolic degradation compared to more rigid structures.
Comparative Stability Data
The following table summarizes in vitro stability data for PROTACs with different linker types. It is important to note that direct head-to-head comparisons are challenging due to variations in the PROTAC scaffold (target and E3 ligase ligands) and experimental conditions across different studies. The data presented here illustrates general trends observed for each linker class.
| Linker Type | Example Linker Structure/Class | Matrix | Key Stability Findings | Half-life (t½) | Reference |
| Flexible (PEG) | PEG-based linkers (similar to PEG12) | Human Liver Microsomes (HLM) | Susceptible to oxidative metabolism (O-dealkylation) by CYP enzymes. | Variable, can be short (e.g., < 30 min) | [1][2] |
| Human Plasma | Generally more stable than in HLM, but ester-containing linkers can be hydrolyzed. | > 60 min (for non-ester containing) | [3] | ||
| Flexible (Alkyl) | Straight-chain alkyl | Human Liver Microsomes (HLM) | Can be more metabolically stable than PEG linkers of similar length due to fewer sites for oxidative attack. | Generally longer than PEG linkers | [2] |
| Rigid (Heterocyclic) | Piperazine/Piperidine-containing | Human Liver Microsomes (HLM) | Increased rigidity can shield the molecule from metabolic enzymes, leading to enhanced stability. | Often > 60 min | [4] |
| Rigid (Click Chemistry) | Triazole-containing | Human Liver Microsomes (HLM) | The triazole moiety is generally metabolically robust and resistant to oxidative degradation. | Typically > 240 min | [5][6] |
Note: The half-life values are illustrative and can vary significantly based on the overall PROTAC structure.
Key Experimental Protocols for Stability Assessment
Accurate and reproducible stability data are crucial for the selection and optimization of PROTAC candidates. Below are detailed methodologies for two key in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) (ice-cold) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
On the day of the experiment, thaw the HLM on ice. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of HLM and phosphate buffer at 37°C for approximately 5 minutes.
-
Add the test PROTAC to the HLM mixture to initiate the pre-incubation.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][8]
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[9]
-
Vortex the samples and centrifuge at high speed (e.g., >3000 rpm) to pellet the precipitated protein.[10]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression using the equation: t½ = 0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).[11]
-
Protocol 2: In Vitro Stability in Human Plasma
Objective: To determine the stability of a PROTAC in human plasma, primarily assessing susceptibility to enzymatic hydrolysis.
Materials:
-
Test PROTAC compound
-
Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Positive control compound known to be unstable in plasma (e.g., a labile ester-containing compound)
-
Acetonitrile (ice-cold) with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Spike the test PROTAC into pre-warmed (37°C) human plasma to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (<0.5%).
-
-
Incubation:
-
Incubate the plasma samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard (typically a 3:1 or 4:1 ratio of acetonitrile to plasma).[9]
-
Vortex thoroughly to ensure protein precipitation.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC concentration in each sample.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the degradation curve.
-
Visualizing PROTAC-Related Pathways and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in PROTAC research.
This guide provides a framework for assessing the stability of this compound synthesized PROTACs in comparison to other linker technologies. By understanding the metabolic liabilities of different linkers and employing robust in vitro stability assays, researchers can make more informed decisions in the design and optimization of next-generation protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. waters.com [waters.com]
- 10. sciex.com [sciex.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Azide-PEG12-alcohol in Bioconjugation and Beyond
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical for the successful development of bioconjugates, targeted drug delivery systems, and functionalized surfaces. Azide-PEG12-alcohol has emerged as a versatile heterobifunctional linker, offering a balance of hydrophilicity, defined spacer length, and bioorthogonal reactivity. This guide provides a comprehensive review of its applications, a comparison with alternative linkers based on available data, and detailed experimental protocols.
This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a terminal azide (B81097) group (-N3) and a terminal hydroxyl group (-OH), separated by a 12-unit PEG chain. This structure provides water solubility and a flexible spacer, while the azide and hydroxyl groups serve as handles for sequential and specific chemical modifications.[1][2] The primary utility of the azide group lies in its ability to participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and specificity in forming stable triazole linkages.[1][3][]
Performance Comparison in Key Applications
While direct head-to-head comparative studies with extensive quantitative data for this compound against a wide range of other linkers are not abundant in the readily available literature, we can infer its performance based on the principles of PEGylation and click chemistry, and from specific examples in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and surface modification.
The key advantages of using a PEG linker like this compound include improved solubility and stability of the resulting conjugate.[5][6] The defined length of the PEG12 chain offers precise control over the distance between the conjugated molecules, which can be crucial for optimizing the biological activity of complex systems like PROTACs.[7]
The use of azide as a reactive group for conjugation via click chemistry offers significant advantages over traditional methods like NHS-ester chemistry. Click chemistry is bioorthogonal, meaning it does not interfere with biological processes, and it is highly efficient, often proceeding to high yields under mild reaction conditions.[1][8]
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker plays a crucial role in the stability and efficacy of the conjugate. This compound can be used to attach cytotoxic drugs to antibodies. The azide group allows for a specific and stable conjugation to an alkyne-modified drug or antibody, contributing to a defined drug-to-antibody ratio (DAR).[5][9]
| Linker Type | Conjugation Chemistry | Key Advantages | Potential Limitations | Representative DAR |
| This compound | Click Chemistry (CuAAC or SPAAC) | High specificity, stable triazole linkage, good hydrophilicity.[1][9] | May require introduction of an alkyne handle on the antibody or drug. | Can achieve a well-defined DAR, for example, DAR of 2 or 4.[9] |
| Maleimide-PEG-linker | Thiol-maleimide addition | Site-specific conjugation to cysteine residues. | Potential for retro-Michael addition leading to drug deconjugation.[9] | Typically DAR of 2, 4, or 8. |
| NHS-ester-PEG-linker | Amine acylation | Reacts with abundant lysine (B10760008) residues. | Can lead to a heterogeneous mixture of conjugates with varying DARs.[10] | Variable, often a distribution of DARs. |
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding and E3-binding moieties is critical for the formation of a stable and productive ternary complex. This compound serves as a versatile building block in PROTAC synthesis, allowing for the modular assembly of PROTAC libraries with varying linker lengths and attachment points.[3][11]
| Linker Feature | Impact on PROTAC Performance |
| PEG12 Length | Provides sufficient flexibility and length to span the distance between the target protein and E3 ligase, facilitating optimal ternary complex formation.[7] |
| Azide Functionality | Enables the use of efficient and high-yield click chemistry for the final assembly of the PROTAC, which is advantageous for library synthesis.[7][11] |
| Hydrophilicity | The PEG chain enhances the solubility of the PROTAC molecule, which can improve cell permeability and pharmacokinetic properties.[6] |
Surface Modification of Nanoparticles
This compound is utilized for the functionalization of nanoparticle surfaces to enhance their biocompatibility and to provide sites for the attachment of targeting ligands or therapeutic agents.[12][13] The PEG chain reduces non-specific protein adsorption, while the azide group allows for the covalent attachment of molecules via click chemistry.
| Parameter | This compound Functionalization | Thiol-PEG Functionalization |
| Attachment Chemistry | Click chemistry to alkyne-modified surfaces or activation of the alcohol for reaction with surface groups. | Thiol-gold interaction for gold nanoparticles. |
| Stability of Surface Layer | Covalent attachment via click chemistry provides a highly stable functionalization.[12] | Strong but can be subject to displacement by other thiolated molecules. |
| Bioorthogonality | The azide group is bioorthogonal, allowing for subsequent specific conjugation in complex biological media.[8] | Thiols can undergo oxidation or disulfide exchange. |
| Surface Density | The density of azide groups on the surface can be controlled and quantified.[14] | Can achieve high surface coverage. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMF or water.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMF or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be freshly prepared.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing molecule to PBS.
-
Add a 1.5 to 5-fold molar excess of this compound.
-
Add the THPTA or TBTA ligand to the reaction mixture (final concentration of 1-2 mM).
-
Add CuSO4 to the reaction mixture (final concentration of 0.2-1 mM).
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and the copper catalyst.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for conjugating a cyclooctyne-containing molecule (e.g., DBCO) to this compound.
Materials:
-
This compound
-
DBCO-containing molecule (e.g., DBCO-NHS ester for protein labeling)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMF or water.
-
Prepare a 10 mM stock solution of the DBCO-containing molecule in DMSO.
-
-
Reaction Setup:
-
Dissolve the this compound in PBS.
-
Add a 1.5 to 3-fold molar excess of the DBCO-containing molecule. The final concentration of DMSO should be kept low (e.g., <10%) to avoid denaturation if working with proteins.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction is typically slower than CuAAC but does not require a catalyst.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Visualizations
Caption: General experimental workflow for bioconjugation using this compound.
Caption: PROTAC mechanism utilizing an this compound linker to induce protein degradation.
References
- 1. Azido-PEG12-alcohol | Benchchem [benchchem.com]
- 2. This compound, CAS 73342-16-2 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Azide PEG12 Amine - JenKem Technology USA [jenkemusa.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. d-nb.info [d-nb.info]
- 13. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
A Comparative Guide to Click Chemistry Linkers: Alternatives to Azide-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, offering a suite of reactions known for their high efficiency, selectivity, and biocompatibility. Azide-PEG12-alcohol has been a widely used linker in this domain, particularly for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide (B81097) and alcohol groups provide versatile handles for conjugation. However, the expanding scope of applications in drug delivery, diagnostics, and materials science necessitates a broader palette of linkers with diverse physicochemical and reactive properties.
This guide provides a comprehensive comparison of alternative linkers to this compound, focusing on their performance in various click chemistry paradigms. We will delve into linkers with varying PEG chain lengths, branched architectures, and those designed for copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions.
Performance Comparison of Click Chemistry Linkers
The choice of a linker is a critical determinant of the final conjugate's properties, including its solubility, stability, pharmacokinetics, and biological activity. The following table summarizes the key characteristics of various alternative linkers compared to the benchmark this compound.
| Linker Category | Specific Example | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Standard Linear Azide-PEG | This compound | CuAAC | ~10⁴ - 10⁵[1][2] | Well-established, good balance of hydrophilicity and length. | Requires cytotoxic copper catalyst.[1] |
| Shorter Linear Azide-PEG | Azide-PEG4-alcohol | CuAAC | ~10⁴ - 10⁵[1][2] | More compact, less steric hindrance for some applications. | Reduced hydrophilicity compared to longer PEGs. |
| Longer Linear Azide-PEG | Azide-PEG24-alcohol | CuAAC | ~10⁴ - 10⁵[1][2] | Enhanced hydrophilicity and in vivo half-life.[3] | Can introduce greater steric hindrance. |
| Branched Azide-PEG | Amino-PEG4-bis-PEG3-Azide | CuAAC | Not widely reported | Higher drug-to-antibody ratios (DARs), improved pharmacokinetics.[3] | Potentially more complex synthesis and characterization.[4] |
| Copper-Free (SPAAC) | DBCO-PEG4-alcohol | SPAAC | ~0.1 - 1.0[5] | Biocompatible (copper-free), suitable for in vivo applications.[6] | Slower reaction kinetics compared to CuAAC.[2] |
| Copper-Free (IEDDA) | TCO-PEG4-NHS Ester | IEDDA | Up to 10⁶[7] | Extremely fast kinetics, excellent for in vivo applications at low concentrations.[8] | TCO can have limited long-term stability.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these linkers. Below are representative protocols for the primary click chemistry reactions discussed.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-containing molecule to an azide-PEG linker.
Materials:
-
Azide-PEG linker (e.g., this compound)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the Azide-PEG linker and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water) to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule (1 equivalent) and the Azide-PEG linker (1.2 equivalents).
-
Add the THPTA/TBTA ligand to the reaction mixture (final concentration 1-5 mM).
-
Add CuSO₄ to the reaction mixture (final concentration 0.1-1 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration 5-10 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of an azide-containing molecule to a DBCO-functionalized PEG linker.
Materials:
-
DBCO-PEG linker (e.g., DBCO-PEG4-alcohol)
-
Azide-functionalized molecule
-
PBS or other suitable buffer (azide-free)
-
Organic co-solvent (e.g., DMSO) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the DBCO-PEG linker and the azide-functionalized molecule in a suitable solvent (e.g., DMSO or water) to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) and the DBCO-PEG linker (1.5-3 equivalents) in the reaction buffer. The final concentration of the reactants should be in the micromolar to millimolar range.
-
-
Incubation:
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Visualizing the Click Chemistry Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCO-PEG24-DBCO | BroadPharm [broadpharm.com]
- 10. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]
- 11. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of Azide-PEG12-alcohol: A Guide for Laboratory Professionals
The safe management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. Azide-PEG12-alcohol, a valuable tool in bioconjugation and drug development, requires careful handling due to its azide (B81097) functional group. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
The primary hazard associated with this compound stems from the azide moiety. Azides are highly toxic and can form explosive compounds, particularly when in contact with certain metals or acids.[1][2] It is critical to note that mixing azides with acids can form hydrazoic acid, a substance that is both highly toxic and explosive.[3][4] Furthermore, azide solutions should never be poured down the drain, as they can react with lead or copper plumbing to form highly shock-sensitive and explosive metal azides over time.[3][5][6]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, a thorough hazard assessment must be conducted. All personnel involved must be familiar with the Safety Data Sheet (SDS) for this compound and receive training on the specific risks associated with azide compounds.[1]
Personal Protective Equipment (PPE): When handling this compound, the following minimum PPE is required:
-
Eye Protection: Safety glasses or splash goggles must be worn.[5]
-
Hand Protection: Nitrile gloves are standard; however, for handling higher concentrations or for prolonged tasks, double gloving or using thicker, specialized gloves is recommended.[3]
-
Protective Clothing: A standard laboratory coat, long pants, and closed-toe shoes are mandatory.[3]
Engineering Controls: All work with solid this compound or solutions with a concentration greater than 5% must be performed within a certified chemical fume hood to mitigate the risk of inhalation.[1][3]
**Step-by-Step Disposal Protocol
The proper disposal of this compound waste depends on its concentration. All azide-containing waste is considered hazardous and must be handled accordingly.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, non-metallic container for all this compound waste, including stock solutions, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves).[4][6]
-
Avoid Incompatibles: Never mix azide-containing waste with acidic waste streams to prevent the formation of explosive hydrazoic acid.[4] Also, avoid contact with metals, metal salts, and halogenated solvents.[3][4]
-
Labeling: The waste container must be clearly labeled with a "HAZARDOUS WASTE" tag detailing all constituents, including "this compound."
Step 2: Chemical Deactivation (For Dilute Solutions ≤5%)
For dilute aqueous solutions (5% or less), chemical deactivation can be performed by trained personnel as part of the experimental protocol before collection.[3][5] This procedure must be carried out in a chemical fume hood due to the release of toxic nitric oxide gas.[3][5]
Experimental Protocol for Deactivation:
-
Setup: In a chemical fume hood, place the dilute azide solution in a three-necked flask equipped with a stirrer and an addition funnel.
-
Reagent Addition: While stirring, add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide to ensure a 40% excess.[3]
-
Acidification: Gradually add a 20% aqueous solution of sulfuric acid through the addition funnel until the mixture is acidic (test with pH paper). Caution: The order of addition is critical. [3][5]
-
Completion Check: Once the evolution of gas has stopped, test the solution for completeness. A drop of the reaction mixture on starch-iodide paper should turn blue, indicating that excess nitrite is present and the azide decomposition is complete.[3]
-
Neutralization: Before final collection, the solution must be neutralized to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution.[5]
Step 3: Final Disposal
-
Non-Deactivated Waste: All waste containing this compound that has not been deactivated must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][7]
-
Deactivated Waste: Even after deactivation and neutralization, the resulting solution should be collected in the designated hazardous waste container and disposed of through EHS.[5] Do not pour the deactivated solution down the drain. [3][5]
Step 4: Spill Management
-
If a spill occurs, alert others in the area and evacuate if necessary.[3]
-
For small spills within a fume hood, use a non-combustible absorbent material like chemical absorbent pads to wipe up the solution.[3]
-
For spills of solid material, carefully sweep it up, avoiding dust formation. Use a cloth dampened with soapy water if necessary.[3]
-
Place all contaminated cleanup materials into the designated non-metal hazardous waste container.[3]
-
Wipe the spill area thoroughly with water.[3]
Data Summary
| Parameter | Guideline | Source(s) |
| Primary Hazard | Toxic, can form explosive compounds. | [1][2] |
| Incompatible Materials | Acids, heavy metals (lead, copper), metal salts, halogenated solvents, metal spatulas. | [2][3][4][5] |
| PPE | Safety goggles, nitrile gloves, lab coat. | [3][5] |
| Engineering Controls | Required for solids or solutions >5%. | [1][3] |
| Drain Disposal | Strictly prohibited for all concentrations. | [3][5][7] |
| Waste Collection | Segregated, labeled, non-metallic containers. | [4][6] |
| Deactivation Method | Reaction with nitrous acid (for solutions ≤5% only). | [3][5] |
| Final Disposal Route | Institutional EHS / Licensed hazardous waste contractor. | [3][7] |
Disposal Workflow
Caption: Disposal decision workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
